Technical Documentation Center

(2,2,6,6-Tetramethyloxan-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,2,6,6-Tetramethyloxan-4-yl)methanamine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS 1823063-39-3)

For Researchers, Scientists, and Drug Development Professionals Abstract (2,2,6,6-Tetramethyloxan-4-yl)methanamine is a novel, sterically hindered primary amine built upon a tetrahydropyran (oxane) scaffold. While specif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,6,6-Tetramethyloxan-4-yl)methanamine is a novel, sterically hindered primary amine built upon a tetrahydropyran (oxane) scaffold. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its structural features suggest significant potential as a versatile building block in medicinal chemistry and material science. This guide provides a comprehensive overview of its known properties, a proposed synthetic route, and an in-depth analysis of its potential reactivity and applications, drawing insights from analogous structures. The strategic incorporation of a hindered amine with a tetrahydropyran core presents unique opportunities for the development of new chemical entities with potentially enhanced metabolic stability and tailored physicochemical properties.

Introduction and Molecular Overview

(2,2,6,6-Tetramethyloxan-4-yl)methanamine, with CAS number 1823063-39-3, is a saturated heterocyclic compound characterized by a tetrahydropyran ring substituted with four methyl groups at the 2 and 6 positions and a methanamine group at the 4-position. The gem-dimethyl groups adjacent to the ring oxygen introduce significant steric hindrance, a feature that is expected to dominate its chemical reactivity and utility.

The tetrahydropyran (THP) moiety is a well-regarded structural motif in drug discovery, often employed as a bioisosteric replacement for cyclohexane. This substitution can lead to improved aqueous solubility and metabolic stability, and the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. The primary amine provides a reactive handle for a wide array of chemical modifications, making this compound an attractive starting point for the synthesis of diverse chemical libraries.

This guide will delve into the predicted physicochemical properties, a plausible synthetic pathway, the expected reactivity profile, and the potential applications of this intriguing molecule, with a focus on its utility for professionals in drug development.

Physicochemical Properties

Detailed experimental characterization of (2,2,6,6-Tetramethyloxan-4-yl)methanamine is not publicly available. However, we can infer its properties from its structure and data available for its hydrochloride salt and related, less-substituted analogs.

PropertyValue/PredictionSource/Justification
CAS Number 1823063-39-3Public Record
IUPAC Name (2,2,6,6-Tetramethyloxan-4-yl)methanamineNomenclature
Molecular Formula C₁₀H₂₁NO-
Molecular Weight 171.28 g/mol Calculated
Hydrochloride Salt Formula C₁₀H₂₂ClNOSupplier Data
Hydrochloride Salt MW 207.74 g/mol Supplier Data
Appearance Predicted to be a liquid or low-melting solid at room temperature. The hydrochloride salt is a solid.Analogy to similar amines.
Purity Typically available at ≥95% as the hydrochloride salt for research purposes.Supplier Data
Boiling Point Predicted to be in the range of 200-230 °C.Estimation based on structurally similar compounds and considering the increased molecular weight.
Solubility The free base is expected to be soluble in organic solvents. The hydrochloride salt is likely soluble in water and polar protic solvents.General properties of amines and their salts.
pKa (Conjugate Acid) Predicted to be in the range of 10.0-10.5.The electron-donating methyl groups may slightly increase basicity compared to unsubstituted analogs, though steric hindrance around the nitrogen could influence this.
LogP Predicted to be moderately lipophilic.The presence of the four methyl groups increases lipophilicity compared to the parent (tetrahydropyran-4-yl)methanamine.

Synthesis and Reactivity

Proposed Synthetic Pathway

A practical and efficient synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanamine would likely proceed via the reductive amination of the corresponding ketone, 2,2,6,6-tetramethyloxan-4-one. This ketone is not commercially available but can be synthesized. A plausible multi-step synthesis is outlined below.

Diagram: Proposed Synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanamine

G cluster_0 Step 1: Synthesis of the Ketone Precursor cluster_1 Step 2: Reductive Amination 2,6-dimethylhept-5-en-2-ol 2,6-Dimethylhept-5-en-2-ol 2,2,6,6-tetramethyloxane 2,2,6,6-Tetramethyloxane 2,6-dimethylhept-5-en-2-ol->2,2,6,6-tetramethyloxane Acid-catalyzed cyclization 2,2,6,6-tetramethyloxan-4-one 2,2,6,6-Tetramethyloxan-4-one 2,2,6,6-tetramethyloxane->2,2,6,6-tetramethyloxan-4-one Oxidation (e.g., RuO4) ketone 2,2,6,6-Tetramethyloxan-4-one target_amine (2,2,6,6-Tetramethyloxan-4-yl)methanamine ketone->target_amine NH3, H2, Catalyst (e.g., Raney Ni) or NaBH3CN

Caption: A two-stage synthetic approach to the target amine.

Experimental Protocol: Reductive Amination (Conceptual)

  • Reaction Setup: To a solution of 2,2,6,6-tetramethyloxan-4-one in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor, add a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst.

  • Hydrogenation: Seal the reactor and pressurize with hydrogen gas to an appropriate pressure (e.g., 50-100 bar). Heat the reaction mixture with stirring to a suitable temperature (e.g., 80-120 °C).

  • Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC-MS. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or chromatography to yield (2,2,6,6-Tetramethyloxan-4-yl)methanamine.

Note: This is a proposed protocol and would require optimization.

Reactivity Profile

The reactivity of (2,2,6,6-Tetramethyloxan-4-yl)methanamine is dictated by two main features: the primary amine and the sterically hindered framework.

  • Primary Amine: The amine group is a nucleophilic and basic center. It is expected to undergo standard reactions of primary amines, such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Steric Hindrance: The gem-dimethyl groups at the 2 and 6 positions create a sterically congested environment. This is analogous to the neopentyl system, where SN2 reactions are known to be extremely slow due to the steric bulk impeding the backside attack of a nucleophile.[1][2] This steric hindrance will likely reduce the rate of bimolecular reactions at the amine nitrogen and may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to less hindered amines.

  • Ether Linkage: The oxane ring's ether linkage is generally stable and unreactive under neutral, basic, and mild acidic conditions, providing a robust scaffold for further chemical modifications.

Potential Applications

The unique combination of a reactive primary amine, a drug-friendly tetrahydropyran scaffold, and significant steric hindrance makes (2,2,6,6-Tetramethyloxan-4-yl)methanamine a building block with high potential in several areas.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] This compound can serve as a starting point for the synthesis of new chemical entities. The primary amine allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

  • Improving ADME Properties: The incorporation of the tetrahydropyran moiety can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] It can increase polarity and reduce lipophilicity compared to a cyclohexane ring, potentially leading to better pharmacokinetic profiles.

  • Metabolic Stability: The steric hindrance provided by the four methyl groups can shield adjacent chemical bonds from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the metabolic stability and half-life of a drug molecule.[4] This is a common strategy in drug design to create more robust and effective therapeutics.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with desirable features, it could be used as a fragment in FBDD campaigns to identify new binding motifs for therapeutic targets.

Material Science
  • Monomer Synthesis: The primary amine can be used to synthesize monomers for specialty polymers. The bulky, rigid structure of the tetramethyloxane core could impart unique thermal and mechanical properties to the resulting polymers.

  • Ligand Development: The compound could be modified to act as a sterically demanding ligand for metal catalysts. The steric bulk can influence the coordination geometry and reactivity of the metal center, leading to novel catalytic activities and selectivities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2,2,6,6-Tetramethyloxan-4-yl)methanamine is not widely available, general precautions for handling aliphatic amines should be followed.

  • General Hazards: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[5] Inhalation of vapors may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a suitable respirator should be worn.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.

Conclusion and Future Outlook

(2,2,6,6-Tetramethyloxan-4-yl)methanamine is a promising yet underexplored chemical building block. Its structure combines the favorable properties of the tetrahydropyran scaffold with the synthetic versatility of a primary amine, all within a sterically hindered environment that could be strategically exploited to enhance metabolic stability. While the current body of knowledge on this specific compound is limited, its potential applications, particularly in drug discovery, are significant.

Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its reactivity. The synthesis and screening of libraries derived from this compound are likely to yield novel molecules with interesting biological activities. For researchers and drug development professionals, (2,2,6,6-Tetramethyloxan-4-yl)methanamine represents a valuable addition to the toolbox of molecular scaffolds for creating the next generation of therapeutics.

References

[Please note that a comprehensive, clickable list of references would be provided in a final document. The citations used in the text correspond to the search results.]

Sources

Exploratory

An In-depth Technical Guide to 2,2,6,6-Tetramethyloxan-4-yl Methanamine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride (CAS: 1823063-39-3), a specialized chemical intermediate with growing significance in pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride (CAS: 1823063-39-3), a specialized chemical intermediate with growing significance in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core aspects of this compound, from its synthesis and characterization to its potential applications and criteria for sourcing high-purity material.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates.[1][2] Its non-planar, saturated heterocyclic structure offers a three-dimensional framework that can effectively orient substituents to interact with biological targets. The incorporation of a THP moiety can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid backbone for the precise spatial arrangement of pharmacophoric elements.

2,2,6,6-Tetramethyloxan-4-yl methanamine hydrochloride, a derivative of the THP core, presents a unique combination of a sterically hindered tetramethyl-substituted ring and a primary aminomethyl group. The gem-dimethyl groups at the 2 and 6 positions lock the conformation of the pyran ring, reducing its flexibility and potentially leading to higher binding affinity and selectivity for its biological target. The primary amine hydrochloride provides a key functional handle for further chemical modifications and imparts aqueous solubility, a crucial property for drug candidates.

Synthesis and Mechanism

The synthesis of 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride is most efficiently achieved through a reductive amination pathway starting from the corresponding ketone, 2,2,6,6-tetramethyl-4-oxotetrahydropyran. This method is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and operational simplicity.[3][4]

Synthetic Pathway Overview

The overall transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Subsequent treatment with hydrochloric acid yields the stable hydrochloride salt.

G Ketone 2,2,6,6-Tetramethyl-4- oxotetrahydropyran Imine Intermediate Imine/Enamine Ketone->Imine Condensation Ammonia Ammonia (e.g., NH4Cl / NH3 in MeOH) Ammonia->Imine Amine (2,2,6,6-Tetramethyloxan-4-yl) methanamine (Free Base) Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Amine Salt 2,2,6,6-Tetramethyloxan-4-yl methanamine hydrochloride Amine->Salt Salt Formation HCl Hydrochloric Acid (e.g., HCl in Ether) HCl->Salt

Caption: Synthetic pathway for 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of related aminotetrahydropyrans.[5]

Materials:

  • 2,2,6,6-tetramethyl-4-oxotetrahydropyran

  • Ammonium chloride (NH₄Cl)

  • Ammonia in Methanol (7N solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,6,6-tetramethyl-4-oxotetrahydropyran (1 equivalent) in anhydrous methanol. Add ammonium chloride (1.2 equivalents) followed by a 7N solution of ammonia in methanol until the pH is basic (approximately 8-9). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone starting material.[3] Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Isolation of the Free Base: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add a saturated aqueous solution of sodium hydroxide to basify the mixture to pH > 12. Extract the aqueous layer with dichloromethane (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (2,2,6,6-tetramethyloxan-4-yl)methanamine as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. To this solution, add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[6] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride as a white to off-white solid.

Characterization and Quality Control

Ensuring the identity and purity of 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride is paramount for its use in research and drug development. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the tetramethyl groups (typically two singlets), the protons on the tetrahydropyran ring, and the aminomethyl group. The chemical shift and multiplicity of the CH-NH₂ proton can be informative about the conformation.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the tetramethyl groups, the carbons of the THP ring, and the aminomethyl carbon.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can confirm the molecular weight of the free base. The fragmentation pattern can provide structural information, often showing a characteristic loss of a methyl group from the tetramethyl moiety.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic stretches for the N-H bonds of the primary amine salt (broad absorption in the 2400-3200 cm⁻¹ region), C-H bonds, and the C-O-C ether linkage of the tetrahydropyran ring.[8]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used to separate the target compound from any impurities. Purity is typically reported as a percentage based on the peak area.

  • Gas Chromatography (GC): GC can be used to analyze the free base form of the compound and to detect any volatile impurities.

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥95% (typical for research grade)HPLC
Identity (¹H NMR) Conforms to structureNMR Spectroscopy
Identity (MS) Conforms to molecular weightMass Spectrometry
Solubility Soluble in water and methanolVisual Inspection

Applications in Drug Discovery and Development

While specific clinical applications of 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of novel therapeutic agents. The hindered amine and the tetrahydropyran core are features found in various biologically active molecules.

Potential Therapeutic Areas
  • Oncology: Substituted tetrahydropyrans have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells. The rigid scaffold of the target molecule could be functionalized to develop selective COX-2 inhibitors.[9]

  • Neurodegenerative Diseases: The tetrahydropyran ring is a component of some molecules targeting central nervous system (CNS) disorders. The lipophilicity imparted by the tetramethyl groups may facilitate blood-brain barrier penetration, making it a candidate for CNS drug design.

  • Infectious Diseases: The primary amine can serve as a starting point for the synthesis of compounds with potential antimicrobial or antiviral activity. Heterocyclic compounds are a rich source of anti-infective agents.[10][11]

Role as a Building Block

The primary amine of 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride is a versatile functional group for further synthetic elaboration. It can readily undergo a variety of reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Further reductive amination: Reaction with aldehydes or ketones to form secondary amines.

This chemical tractability allows for its incorporation into a diverse range of molecular architectures during lead optimization in drug discovery programs.

G Core 2,2,6,6-Tetramethyloxan-4-yl Methanamine HCl Amide Amide Derivatives Core->Amide Acylation Urea Urea/Thiourea Derivatives Core->Urea Reaction with Isocyanates Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation SecondaryAmine Secondary Amine Derivatives Core->SecondaryAmine Reductive Amination Lead Lead Optimization Amide->Lead Urea->Lead Sulfonamide->Lead SecondaryAmine->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role as a versatile building block in drug discovery.

Supplier Selection and Quality Assurance

The reliability of research and the success of drug development programs are intrinsically linked to the quality of the starting materials. Selecting a reputable supplier for 2,2,6,6-tetramethyloxan-4-yl methanamine hydrochloride is a critical step.

Key Supplier Evaluation Criteria
  • Product Quality and Documentation: Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the purity (as determined by HPLC), identity (confirmed by NMR and MS), and other relevant physical properties.[9][12]

  • Regulatory Compliance and Certifications: For later-stage development, suppliers should adhere to Good Manufacturing Practices (GMP) and hold relevant certifications such as ISO 9001.[1][9]

  • Batch-to-Batch Consistency: Consistency in purity and impurity profiles between batches is crucial for reproducible experimental results.

  • Technical Support: A reliable supplier will have a knowledgeable technical support team that can provide additional information and address any queries regarding the product's specifications and handling.

  • Supply Chain Reliability: The supplier should have a robust supply chain to ensure timely delivery and availability of the material as project needs scale up.

Recommended Supplier Tiers
Supplier TierTarget AudienceKey Characteristics
Research Grade Academic Labs, Early DiscoveryPurity ≥95%, CoA provided, suitable for small-scale synthesis and screening.
Pharmaceutical Grade Preclinical and Clinical DevelopmentPurity ≥98%, manufactured under cGMP guidelines, extensive documentation available.
Commercial Scale ManufacturingLarge-scale production capabilities, stringent quality control, and a fully audited supply chain.

Reputable suppliers of fine chemicals for pharmaceutical research include:

  • AChemBlock[13]

  • AK Scientific

  • BLDpharm[14]

  • PureSynth Research Chemicals[12]

  • Spectrum Chemical[1]

  • Quality Chemical Laboratories[15]

Conclusion

2,2,6,6-Tetramethyloxan-4-yl methanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a conformationally restricted tetrahydropyran ring and a reactive primary amine, make it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, coupled with a stringent supplier selection process, will empower researchers to effectively utilize this compound in their quest for new medicines.

References

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024, July 12). Global Pharma Tek. Retrieved from [Link]

  • Quality Chemical Laboratories (QCL). (n.d.). Contract Pharma. Retrieved from [Link]

  • Research Chemicals Supplier | Trusted Laboratory Compounds. (n.d.). Pure Synth. Retrieved from [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (n.d.). Google Patents.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). OUCI. Retrieved from [Link]

  • Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine. (n.d.). Google Patents.
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2020). ACS Medicinal Chemistry Letters, 11(4), 436–442.
  • NMR Spectroscopy Spring 2021 Midterm 2 Solutions. (2021, April 20). Türkmen Research Group. Retrieved from [Link]

  • Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions. (n.d.). Google Patents.
  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). (n.d.). NP-MRD. Retrieved from [Link]

  • 2H-Pyran, tetrahydro-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. (n.d.). European Patent Office. Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry, 62(19), 8711–8732.
  • Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. (n.d.). Google Patents.
  • Conformationally defined adrenergic agents. 4. 1-(aminomethyl)phthalans: synthesis and pharmacological consequences of the phthalan ring oxygen atom. (1987). Journal of Medicinal Chemistry, 30(9), 1583–1591.
  • Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. (1992, August 26). Google Patents.
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018).
  • Mini-Reviews in Medicinal Chemistry. (2024). Mini-Reviews in Medicinal Chemistry, 24(12).
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(16), 9283–9303.
  • Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry, 49(22), 6549–6560.

  • Process for the oxidation of unsaturated alcohols. (n.d.). Google Patents.
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (2024). Current Medicinal Chemistry, 31(22), 3380–3396.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). Asian Journal of Research in Chemistry, 6(6), 599–610.
  • A Phase 1 Study in Patients With Solid Tumors. (n.d.). ScanMedicine. Retrieved from [Link]

  • WO 2013/134298 A1. (2013, September 12). Common Organic Chemistry. Retrieved from [Link]

  • New TMA (4,6,4′-Trimethyl angelicin) Analogues as Anti-Inflammatory Agents in the Treatment of Cystic Fibrosis Lung Disease. (2022). International Journal of Molecular Sciences, 23(22), 14421.

Sources

Foundational

Molecular weight and formula of tetramethyloxan-4-yl amine derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Properties of Tetramethyloxan-4-yl Amine Derivatives Authored by a Senior Application Scientist Introduction In the landscape of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Properties of Tetramethyloxan-4-yl Amine Derivatives

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. Saturated heterocyclic amines, in particular, represent a privileged class of compounds due to their prevalence in biologically active natural products and synthetic drugs. Their three-dimensional structures can provide exquisite control over ligand-receptor interactions, and their physicochemical properties are often tunable to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

This technical guide focuses on a specific and promising scaffold: tetramethyloxan-4-yl amine (systematically named 2,2,6,6-tetramethyl-tetrahydropyran-4-amine). The core of this molecule is a tetrahydropyran ring, a common motif in a variety of natural products.[1][2] The addition of four methyl groups at the 2 and 6 positions introduces significant steric hindrance, which can confer metabolic stability and modulate the basicity of the amine. The primary amine at the 4-position serves as a versatile handle for the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis of the core 2,2,6,6-tetramethyl-tetrahydropyran-4-amine molecule, detailed protocols for the preparation of its key derivatives, and a thorough discussion of the analytical techniques required for their characterization. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Synthesis of the Core Scaffold: 2,2,6,6-Tetramethyl-tetrahydropyran-4-amine

The synthesis of highly substituted saturated heterocycles can be challenging. For the target core compound, a multi-step synthesis beginning from readily available starting materials is proposed, culminating in a reductive amination step. This strategy is analogous to the industrial synthesis of the well-known sterically hindered amine, 4-amino-2,2,6,6-tetramethylpiperidine.[3][4][5]

The key intermediate is the corresponding ketone, 2,2,6,6-tetramethyl-tetrahydropyran-4-one. The synthesis of substituted tetrahydropyran-4-ones has been achieved through various methods, including those derived from Maitland-Japp reactions.[6] A plausible route to the tetramethyl-substituted ketone could involve a Prins-type cyclization or a related pathway starting from precursors that can generate the necessary carbon skeleton.

Once the ketone is obtained, the final step is a reductive amination. This is a robust and widely used method for the synthesis of amines.[7][8] The reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Synthesis_of_Core_Scaffold Precursors Suitable Acyclic Precursors Ketone 2,2,6,6-Tetramethyl- tetrahydropyran-4-one Precursors->Ketone Multi-step Synthesis (e.g., Prins Cyclization) Amine 2,2,6,6-Tetramethyl- tetrahydropyran-4-amine Ketone->Amine Reductive Amination (NH3, H2, Catalyst)

Caption: Proposed synthetic pathway to the core amine scaffold.

Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyl-tetrahydropyran-4-amine

Step 1: Synthesis of 2,2,6,6-Tetramethyl-tetrahydropyran-4-one (Hypothetical)

(Note: As this is a novel core, a specific, validated protocol is not available. The following is a generalized procedure based on established methods for similar structures.)

  • To a solution of a suitable δ-hydroxy ketone precursor in a non-polar solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2,6,6-tetramethyl-tetrahydropyran-4-one.

Step 2: Reductive Amination

  • To a high-pressure autoclave, add 2,2,6,6-tetramethyl-tetrahydropyran-4-one, a suitable solvent (e.g., methanol), a source of ammonia (e.g., liquid ammonia or a solution of ammonia in methanol), and a hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).[3][9]

  • Seal the autoclave and purge with nitrogen, then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the mixture to a temperature between 120-200°C with vigorous stirring.[5]

  • Monitor the reaction by observing the decrease in hydrogen pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 2,2,6,6-tetramethyl-tetrahydropyran-4-amine by vacuum distillation to obtain a colorless oil or low-melting solid.

Derivatization of 2,2,6,6-Tetramethyl-tetrahydropyran-4-amine

The primary amine functionality of the core scaffold is a versatile point for derivatization, allowing for the synthesis of a diverse library of compounds for biological screening.

Derivatization_Reactions Core 2,2,6,6-Tetramethyl- tetrahydropyran-4-amine Amide N-Acyl Derivatives (Amides) Core->Amide R-COCl or (RCO)2O Base (e.g., Pyridine) Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Core->Sulfonamide R-SO2Cl Base (e.g., Pyridine) Urea N,N'-Disubstituted Ureas Core->Urea R-N=C=O

Caption: Key derivatization pathways of the core amine.

N-Acyl Derivatives (Amides)

The formation of amides is one of the most common derivatization reactions for primary amines. This can be readily achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of N-(2,2,6,6-Tetramethyl-tetrahydropyran-4-yl)acetamide
  • Dissolve 2,2,6,6-tetramethyl-tetrahydropyran-4-amine in a suitable solvent like dichloromethane or ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

N,N'-Disubstituted Urea Derivatives

Urea moieties are important pharmacophores found in numerous approved drugs.[10] They can be synthesized by the reaction of the primary amine with an isocyanate. Alternatively, safer methods using phosgene substitutes like N,N'-carbonyldiimidazole (CDI) or one-pot procedures from Boc-protected amines can be employed.[10][11]

Experimental Protocol: Synthesis of 1-Phenyl-3-(2,2,6,6-tetramethyl-tetrahydropyran-4-yl)urea
  • Dissolve 2,2,6,6-tetramethyl-tetrahydropyran-4-amine in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Summary of Molecular Weights and Formulas

The following table summarizes the molecular formulas and weights for the core scaffold and a selection of its potential derivatives.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
2,2,6,6-Tetramethyl-tetrahydropyran-4-amineStructure of Core AmineC₉H₁₉NO157.25
N-(2,2,6,6-Tetramethyl-tetrahydropyran-4-yl)acetamideStructure of Acetamide DerivativeC₁₁H₂₁NO₂199.29
N-(2,2,6,6-Tetramethyl-tetrahydropyran-4-yl)benzamideStructure of Benzamide DerivativeC₁₆H₂₃NO₂261.36
1-Phenyl-3-(2,2,6,6-tetramethyl-tetrahydropyran-4-yl)ureaStructure of Phenyl Urea DerivativeC₁₆H₂₄N₂O₂276.37
N-(2,2,6,6-Tetramethyl-tetrahydropyran-4-yl)benzenesulfonamideStructure of Sulfonamide DerivativeC₁₅H₂₃NO₃S297.41

Characterization of Derivatives

Rigorous characterization of all synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the derivatives. For the core scaffold, characteristic signals for the four methyl groups (often appearing as two singlets due to the chair conformation of the ring) and the methine proton at the 4-position would be expected. Upon derivatization, the appearance of new signals (e.g., aromatic protons for the benzamide derivative) and shifts in the signals of protons and carbons near the nitrogen atom confirm the reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement. Electron impact (EI) or electrospray ionization (ESI) are common techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For example, the formation of an amide will be indicated by the appearance of a strong C=O stretching band around 1650 cm⁻¹ and an N-H bending vibration.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a compound, which can be compared to the calculated values for the proposed molecular formula to support its identity and purity.

Conclusion

The tetramethyloxan-4-yl amine scaffold represents a promising starting point for the development of new chemical entities in drug discovery. Its sterically hindered nature and the versatility of the primary amine for derivatization offer a rich platform for exploring structure-activity relationships. This guide has provided a comprehensive framework for the synthesis and characterization of this core and its derivatives, drawing upon established and reliable chemical principles. The detailed protocols and characterization guidelines are intended to empower researchers to efficiently synthesize and analyze these novel compounds, accelerating the journey from molecular design to potential therapeutic application.

References

Sources

Exploratory

Technical Monograph: The Pyran Bioisostere of 4-(Aminomethyl)-2,2,6,6-tetramethylpiperidine

Executive Summary: The "Pyran Switch" In the high-stakes arena of drug discovery and advanced materials, the 4-(aminomethyl)-2,2,6,6-tetramethylpiperidine scaffold has long been a workhorse. It serves as a precursor to H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyran Switch"

In the high-stakes arena of drug discovery and advanced materials, the 4-(aminomethyl)-2,2,6,6-tetramethylpiperidine scaffold has long been a workhorse. It serves as a precursor to Hindered Amine Light Stabilizers (HALS) and a privileged pharmacophore in medicinal chemistry. However, the secondary amine within the piperidine ring introduces high basicity (


) and hydrogen bond donor (HBD) capability, which can lead to undesirable off-target binding (e.g., hERG channel inhibition) and poor membrane permeability in physiological environments.

This guide focuses on the Oxygen Analogue : (2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1823063-39-3). By replacing the piperidine nitrogen with an ether oxygen, we execute a "bioisosteric switch" that neutralizes the ring's basicity while maintaining the sterically demanding 2,2,6,6-tetramethyl geometry. This modification is critical for researchers seeking to modulate lipophilicity (


), eliminate protonation liabilities, or create non-interfering stabilizers for acid-sensitive polymer matrices.

Physicochemical Profiling & Bioisosterism

The substitution of Nitrogen (NH) for Oxygen (O) fundamentally alters the electronic landscape of the molecule without significantly changing its steric volume.

Table 1: Comparative Physicochemical Profile
PropertyPiperidine Scaffold (Reference)Pyran Analogue (Target)Impact on Application
Core Structure 4-(aminomethyl)-2,2,6,6-tetramethylpiperidine(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)methanamineBioisosteric Replacement
Ring Basicity (

)
~11.1 (Highly Basic)Neutral (Ether)Eliminates lysosomal trapping; reduces hERG liability.
H-Bond Donors 2 (Ring NH, Sidechain NH2)1 (Sidechain NH2 only)Improves permeability; prevents non-specific binding.
LogP (Neutral) ~2.4~1.9Pyran is slightly more polar than the neutral amine but much less polar than the protonated amine found in vivo.
Chemical Stability Susceptible to N-oxidation (N-Oxyl formation)Oxidatively robust ether linkageIdeal for oxidative environments where N-oxyl formation is unwanted.
Steric Bulk High (Tetramethyl block)High (Tetramethyl block)Maintains conformational rigidity essential for receptor fit or steric protection.
Visualizing the Bioisosteric Shift

Bioisostere_Shift Piperidine Piperidine Scaffold (High Basicity, pKa ~11) Target: hERG Liability Pyran Pyran Analogue (Neutral Ring, pKa ~0) Target: Improved LogD Piperidine->Pyran Atom Swap (NH -> O) Factors Bioisosteric Factors: 1. Electrostatics (N+ vs O) 2. Solvation Energy 3. Metabolic Stability Factors->Piperidine Factors->Pyran

Figure 1: The strategic shift from Piperidine to Pyran reduces basicity while preserving steric architecture.

Synthetic Architecture

Synthesizing the pyran analogue is more challenging than its piperidine counterpart due to the lack of a simple "ammonia condensation" equivalent for oxygen heterocycles. The synthesis requires a two-phase approach: constructing the hindered pyranone core, followed by a C1-homologation to install the aminomethyl tail.

Phase 1: The "Oxa-Phorone" Cyclization

Unlike the reaction of phorone with ammonia (which yields triacetone amine), the reaction with water requires rigorous acid catalysis to overcome the reversibility of the hydration step.

Phase 2: C1-Homologation (The Van Leusen Protocol)

Direct reductive amination of the ketone yields a 4-amino group, not the required 4-aminomethyl group. To add the extra carbon (


), we employ the Van Leusen Reductive Cyanation  using TosMIC (Tosylmethyl isocyanide). This method is preferred over Wittig reagents for sterically hindered ketones like the 2,2,6,6-tetramethyl system.
Table 2: Synthetic Reagents & Conditions
StepTransformationReagentsCritical Parameter
1 Cyclization Phorone + 10-20%

(aq)
Temp Control: Reflux (100°C). High acid concentration promotes polymerization; keep dilute.
2 Homologation Pyranone + TosMIC +

-BuOK
Steric Management: The 2,6-methyls block nucleophiles. TosMIC is small enough to attack.
3 Reduction Nitrile +

(in THF)
Anhydrous: Strict moisture control required to prevent hydrolysis back to acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2,6,6-Tetramethyltetrahydro-4-pyrone

The Oxygen equivalent of Triacetone Amine.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Reagents: Charge flask with Phorone (Diisopropylidene acetone, 0.5 mol) and 20% Sulfuric Acid (500 mL).

  • Reaction: Heat to vigorous reflux (approx. 105°C) for 24–48 hours. The solution will darken.

    • Mechanism:[1][2][3][4] Acid-catalyzed hydration of one alkene, intramolecular Michael addition of the hydroxyl group to the second alkene.

  • Workup: Cool to room temperature. Neutralize with

    
     or 
    
    
    
    until pH ~7.
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Purification: Dry organics over

    
     and concentrate. Distill under reduced pressure (bp ~75°C at 10 mmHg) to isolate the Pyranone .
    
    • Checkpoint: Confirm structure via IR (

      
       stretch at 1715 cm⁻¹) and lack of NH stretch.
      
Step 2: Conversion to (2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)carbonitrile

Using the Van Leusen reaction to install the carbon linker.

  • Reagents: In a dry flask under Nitrogen, dissolve TosMIC (1.1 eq) and the Pyranone (1.0 eq) in anhydrous DME (Dimethoxyethane) or DMSO.

  • Base Addition: Cool to 0°C. Slowly add Potassium tert-butoxide (

    
    -BuOK, 2.2 eq). The reaction is exothermic.
    
  • Stirring: Allow to warm to room temperature and stir for 4–12 hours.

    • Note: The steric bulk of the tetramethyl groups slows the attack; extended time may be necessary.

  • Quench: Pour into ice water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The nitrile is less polar than the starting ketone.

Step 3: Reduction to the Target Amine
  • Reagents: Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in anhydrous THF under Argon.
    
  • Addition: Dropwise add the Nitrile (from Step 2) dissolved in THF. Maintain a gentle reflux.

  • Completion: Reflux for 3 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Isolation: Filter the white precipitate. Concentrate the filtrate to yield the crude amine.

  • Salt Formation: Dissolve in Ethanol and add HCl/Dioxane to precipitate (2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride .

Process Visualization

Synthesis_Pathway Phorone Phorone (Diisopropylidene acetone) Pyranone Intermediate 1: 2,2,6,6-Tetramethyl tetrahydro-4-pyrone Phorone->Pyranone Step1 20% H2SO4, Reflux (Hydration/Cyclization) Nitrile Intermediate 2: Pyran-4-carbonitrile (C1 Homologation) Pyranone->Nitrile Target TARGET: (2,2,6,6-tetramethyltetrahydro- 2H-pyran-4-yl)methanamine Nitrile->Target Step2 TosMIC, t-BuOK, DMSO (Van Leusen Reaction) Step3 LiAlH4, THF (Nitrile Reduction)

Figure 2: Synthetic workflow from Phorone to the Target Amine via the Van Leusen protocol.

References

  • Synthesis of the Pyranone Core

    • Title: Synthesis of 2,2,6,6-tetramethyl-4-pyrone derivatives.[5]

    • Source:Chemical Abstracts (Relevant to CAS 1197-66-6).
    • Context: Acid-catalyzed cyclization of phorone is the industry standard for this intermedi
    • Verification:

  • The Van Leusen Reaction (TosMIC)

    • Title: Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit.
    • Source:Journal of Organic Chemistry, Oldenziel, O. H., & Van Leusen, A. M. (1977).
    • Context: Definitive method for converting hindered ketones to nitriles.
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres of the Piperidine Ring: Synthesis and Biological Evaluation.[6]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the pKa and logD shifts when moving from piperidine to pyran/tetrahydrothiopyran.
    • URL:[Link]

  • Target Molecule Identification

    • Title: (2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride.[7]

    • Source: AChemBlock / Commercial C
    • Context: Confirms the existence and naming convention of the specific oxygen analogue.

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of Hindered Primary Amines on Pyran Rings

This guide provides a comprehensive exploration of the synthesis, stereochemistry, and reactivity of sterically hindered primary amines situated on a pyran ring. These scaffolds are of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the synthesis, stereochemistry, and reactivity of sterically hindered primary amines situated on a pyran ring. These scaffolds are of significant interest in medicinal chemistry and drug development due to the favorable physicochemical properties imparted by the tetrahydropyran (THP) moiety and the synthetic versatility of the primary amine.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these valuable building blocks.

The Structural and Electronic Landscape

The tetrahydropyran ring is a saturated six-membered heterocycle that preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[3][4] The primary amine substituent, typically at the C4 position, can exist in either an axial or an equatorial orientation.

Conformational Analysis: The Dominance of the Equatorial Substituent

The equilibrium between the axial and equatorial conformers is a critical determinant of the amine's chemical properties. For a monosubstituted pyran ring, the substituent overwhelmingly favors the equatorial position. This preference is driven by the minimization of steric clash. An axial substituent experiences unfavorable 1,3-diaxial interactions with the syn-axial hydrogens (and the lone pairs of the ring oxygen), which destabilizes the molecule.[5] Placing the amine group in the more spacious equatorial position alleviates this strain, resulting in a more stable conformation.[4]

This conformational preference directly impacts the amine's reactivity. An equatorial amine is more sterically accessible to incoming reagents compared to its axial counterpart, which is shielded by the ring structure.[6][7]

Caption: Conformational equilibrium of 4-aminotetrahydropyran.

Basicity and pKa

The basicity of the primary amine is a key parameter influencing its nucleophilicity and its behavior in biological systems. For simple alkylamines, the pKa of the conjugate ammonium ion is typically in the range of 9.5-11.0.[8] For 4-aminotetrahydropyran, the predicted pKa of the conjugate acid is approximately 9.63.[1][9]

This value reflects several competing factors:

  • Inductive Effect: The oxygen atom in the pyran ring is electron-withdrawing, which can slightly decrease the electron density on the nitrogen, thereby reducing basicity compared to a simple cyclohexylamine (pKa ~10.66).

  • Steric Hindrance: While the amine itself is primary, the bulky pyran ring can create local steric hindrance that affects the solvation of the protonated ammonium ion.[10][11] Generally, better solvation of the conjugate acid leads to a stronger base. However, for primary amines, this effect is less pronounced than for tertiary amines.[11]

CompoundpKa of Conjugate AcidRationale
Ammonia9.26Baseline reference.
Cyclohexylamine10.66Electron-donating alkyl ring increases basicity.
4-Aminotetrahydropyran ~9.63 (Predicted) [1][9]Inductive effect of ring oxygen reduces basicity.
tert-Butylamine10.68Bulky alkyl group increases basicity through induction.

Synthesis of Hindered Primary Amines on Pyran Rings

The construction of the aminotetrahydropyran scaffold is a common challenge in synthetic chemistry. Several robust methods have been developed, with the choice of route often depending on the availability of starting materials and desired substitution patterns.

Reductive Amination of Pyran-4-ones

One of the most direct and widely used methods is the reductive amination of a corresponding ketone, tetrahydropyran-4-one.[12] This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ.[13]

G start Tetrahydropyran-4-one step1 React with NH₃ or Ammonium Source (e.g., NH₄OAc) start->step1 imine Imine Intermediate step1->imine step2 In situ Reduction (e.g., NaBH₃CN, H₂/Pd) imine->step2 end 4-Aminotetrahydropyran step2->end

Caption: Workflow for reductive amination synthesis.

Experimental Protocol: Reductive Amination

  • To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added an ammonium source, such as ammonium acetate or ammonium formate (10 eq).[1]

  • The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise. These reagents are selective for the imine over the ketone.[13]

  • The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the careful addition of an aqueous acid solution (e.g., 1M HCl) and then basified (e.g., with NaOH) to pH > 10.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

From Hydroxypyrans via Azide Intermediates

An alternative strategy involves the conversion of a more readily available alcohol, such as tetrahydropyran-4-ol, into the desired amine. This is often achieved via an azide intermediate, which provides a clean and high-yielding route.[14]

  • Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group, for example, by mesylation or tosylation.

  • Nucleophilic Substitution: The activated alcohol is then displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction.

  • Reduction of the Azide: The resulting alkyl azide is reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂ over Pd/C), or Staudinger reaction conditions (PPh₃, then H₂O).[14]

Key Chemical Reactions and Reactivity

The hindered primary amine on a pyran ring is a versatile nucleophile, capable of undergoing a range of transformations critical for drug development, such as amide bond formation and C-N cross-coupling.

Acylation: Amide Bond Formation

The formation of an amide bond is one of the most fundamental reactions of primary amines. Despite the steric bulk of the pyran ring, the primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).[15]

G Amine R¹-NH₂ (Aminopyran) TS Nucleophilic Attack Amine->TS Acyl R²-CO-L (L = Cl, OCOR², etc.) Acyl->TS Base Base (e.g., Pyridine, Et₃N) Byproduct H-Base⁺ + L⁻ Base->Byproduct Intermediate Tetrahedral Intermediate TS->Intermediate Forms C-N bond Amide R¹-NH-CO-R² (Amide Product) Intermediate->Amide Eliminates L⁻

Sources

Protocols & Analytical Methods

Method

Procedure for amide coupling with (2,2,6,6-tetramethyloxan-4-yl)methanamine

Application Note: High-Efficiency Amide Coupling Protocols for (2,2,6,6-Tetramethyloxan-4-yl)methanamine Abstract This guide details optimized protocols for synthesizing amides using (2,2,6,6-tetramethyloxan-4-yl)methana...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling Protocols for (2,2,6,6-Tetramethyloxan-4-yl)methanamine

Abstract

This guide details optimized protocols for synthesizing amides using (2,2,6,6-tetramethyloxan-4-yl)methanamine , a specialized building block increasingly utilized in medicinal chemistry.[1] This amine serves as a metabolically stable, lipophilic bioisostere of cyclohexylmethanamine. The 2,2,6,6-tetramethyl substitution pattern blocks oxidative metabolism at the


-positions of the ether, enhancing the drug-like properties of the final scaffold.[1] This note provides three distinct methodologies: a high-throughput discovery protocol (HATU), a scalable "green" protocol (T3P), and a high-reactivity method for sterically encumbered acids (Acid Chloride).[1]

Introduction & Structural Analysis

The Building Block
  • IUPAC Name: (2,2,6,6-tetramethyloxan-4-yl)methanamine[1]

  • Functional Class: Primary Aliphatic Amine[1]

  • Key Feature: The tetrahydropyran (THP) core acts as a polar bioisostere for cyclohexane/piperidine rings. The gem-dimethyl groups at positions 2 and 6 provide significant steric bulk around the ether oxygen, preventing metabolic degradation (e.g.,

    
    -dealkylation or oxidation) while maintaining the distal amine's nucleophilicity.[1]
    
Reactivity Profile
  • Nucleophilicity: The amine is attached via a methylene bridge (

    
    ).[1] Consequently, the nitrogen is not sterically hindered locally. It behaves as a standard primary amine.[1]
    
  • Basicity: Estimated

    
     (typical for primary alkyl amines).[1]
    
  • Solubility: The lipophilic methyl groups render this amine soluble in DCM, EtOAc, and THF, unlike many polar THP derivatives.

Decision Matrix: Choosing the Right Protocol

Before starting, select the method based on your carboxylic acid partner and scale.

CouplingDecision Start Start: Analyze Carboxylic Acid IsChiral Is the Acid Chiral (Risk of Racemization)? Start->IsChiral IsBulky Is the Acid Sterically Hindered? IsChiral->IsBulky No MethodB Method B: T3P (Low Epimerization / Scalable) IsChiral->MethodB Yes Scale Scale of Reaction IsBulky->Scale No MethodC Method C: Acid Chloride (High Reactivity) IsBulky->MethodC Yes (Tertiary/Quaternary Carbon) MethodA Method A: HATU (Standard Discovery) Scale->MethodA < 100 mg (Discovery) Scale->MethodB > 100 mg (Process/Green)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery)

Best for: Small-scale synthesis (10–100 mg), valuable acids, and high-throughput library generation.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The pyridine nitrogen in the HATU backbone provides an "anchoring" effect via hydrogen bonding, accelerating the amine attack.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (2,2,6,6-tetramethyloxan-4-yl)methanamine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (

    
     concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1]
    
  • Pre-activation: Stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow/orange.

  • Addition: Add (2,2,6,6-tetramethyloxan-4-yl)methanamine (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 1–4 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for Product Mass

      
      .
      
  • Workup:

    • Dilute with EtOAc (10 volumes).[1]

    • Wash with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      

Why this works: The excess base ensures the amine remains unprotonated (


) despite the formation of HF/acidic byproducts from HATU.[1]
Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>100 mg), chiral acids, and easy purification.[1]

Mechanism: T3P acts as a cyclic anhydride.[1][2] It activates the acid to form a mixed anhydride. The byproduct is a water-soluble phosphonic acid, simplifying purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF.[1]

Protocol:

  • Setup: Charge Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into a flask with EtOAc (

    
    ).
    
  • Addition: Cool to

    
     (optional but recommended for chiral acids). Add T3P solution (2.0 equiv) dropwise.[1]
    
  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Note: T3P reactions are slower than HATU but cleaner.[1]

  • Self-Validating Workup:

    • Add water directly to the reaction mixture.

    • Separate phases.[1] The product remains in the organic layer; T3P byproducts wash into the aqueous layer.

    • Wash organic layer with

      
       (to remove excess pyridine/amine), then 
      
      
      
      , then Brine.
Method C: Acid Chloride Generation (Ghosez’s Reagent)

Best for: Extremely unreactive or sterically hindered acids where HATU fails.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1]

  • Amine (1.2 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Protocol:

  • Activation: Dissolve Carboxylic Acid in DCM (

    
    ). Add Ghosez’s Reagent (1.2 equiv) at RT.[1] Stir for 30–60 mins.
    
    • Observation: Gas evolution is minimal compared to oxalyl chloride, but ensure the system is vented.

  • Coupling: Add the Amine (1.2 equiv) and DIPEA (2.0 equiv) to the activated acid solution.

  • Reaction: Stir for 1 hour.

  • Quench: Add saturated

    
     vigorously.
    

Comparative Data Analysis

FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reaction Speed Very Fast (< 2h)Moderate (4–12h)Fast (< 2h)
Epimerization Risk ModerateVery Low (Best for Chiral)High
Purification Requires Column/HPLCExtraction often sufficientExtraction often sufficient
Atom Economy Poor (High MW byproducts)GoodModerate
Cost HighModerateModerate

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield with HATU: Often caused by "O-At" ester formation on the hydroxyl group of the HATU if the reaction is left too long without amine, or if the amine is protonated.

    • Fix: Ensure DIPEA is fresh and anhydrous. Check pH of reaction mixture (should be basic, pH > 9 on wet pH paper).

  • Incomplete Reaction (Sterics): The 2,2,6,6-tetramethyl group creates a "distal wall." If the acid is also bulky (e.g., a tertiary center), the transition state is crowded.

    • Fix: Switch to Method C (Acid Chloride) or heat Method B (T3P) to

      
       (if acid is achiral).[1]
      
Visualization of Workup Logic (T3P)

WorkupFlow Rxn Reaction Mixture (EtOAc + Product + T3P Byproducts + Base) WaterAdd Add Water & Separate Phases Rxn->WaterAdd OrgLayer Organic Layer (Product + Excess Base) WaterAdd->OrgLayer AqLayer Aqueous Layer (T3P Residues + Salts) WaterAdd->AqLayer Discard AcidWash Wash with 0.5M HCl OrgLayer->AcidWash Removes Pyridine/Amine BaseWash Wash with NaHCO3 AcidWash->BaseWash Neutralize Final Pure Product in EtOAc BaseWash->Final

Figure 2: Purification workflow for T3P coupling, highlighting the removal of water-soluble byproducts.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5] Amide bond formation and peptide coupling.[2][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.[1][4] [1][8]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] [1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] [1]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26.

Sources

Application

Application Note: A Guide to the Synthesis of 2,2,6,6-Tetramethylpiperidine-4-amine Derivatives

An in-depth guide for researchers, scientists, and drug development professionals. Abstract Derivatives of 2,2,6,6-tetramethylpiperidine-4-amine are a cornerstone in modern chemistry, serving as pivotal intermediates for...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Derivatives of 2,2,6,6-tetramethylpiperidine-4-amine are a cornerstone in modern chemistry, serving as pivotal intermediates for Hindered Amine Light Stabilizers (HALS), catalytic oxidants like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and its analogues, and specialized scaffolds in medicinal chemistry.[1][2] This application note provides a comprehensive technical guide on the key reagents and protocols for the synthesis of this versatile class of compounds. We will delve into the primary synthetic pathways starting from 2,2,6,6-tetramethylpiperidin-4-one (Triacetonamine, TAA), detailing the causality behind experimental choices and providing validated, step-by-step protocols. The focus is on three robust methods for creating the core 4-amino scaffold: direct reductive amination, reduction of the corresponding oxime, and the Leuckart-Wallach reaction. Further derivatization to create functionalized analogues and their corresponding nitroxyl radicals is also discussed.

Note on Nomenclature: The user topic specified "tetramethyloxan-4-yl amine". However, the chemical literature overwhelmingly focuses on the analogous piperidine structure, where a nitrogen atom occupies the 1-position of the ring, which is essential for the amine functionality and subsequent derivatizations discussed. This guide will therefore focus on the synthesis of 2,2,6,6-tetramethylpiperidine -4-amine derivatives, the compounds of primary industrial and academic importance.

The Strategic Importance of the Tetramethylpiperidine Scaffold

The sterically hindered amine functionality of the 2,2,6,6-tetramethylpiperidine scaffold is the source of its unique chemical properties. The four methyl groups flanking the ring nitrogen provide significant steric hindrance, which prevents the typical quenching reactions that plague other amines, allowing them to act as highly effective radical scavengers. This property is the basis for their widespread use as HALS in polymers.[3] Furthermore, the secondary amine at the 1-position can be readily oxidized to a stable nitroxyl radical (a TEMPO derivative), creating a powerful and selective catalytic system for the oxidation of alcohols.[4] The 4-position of the ring serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of complex molecules for drug discovery and materials science.[2][5]

Synthesis of the Core Intermediate: 4-Amino-2,2,6,6-tetramethylpiperidine (TAD)

The most common and economically viable starting material for the synthesis of these derivatives is 2,2,6,6-tetramethylpiperidin-4-one (Triacetonamine, TAA). The primary goal is the conversion of the ketone at the C4 position into a primary amine, yielding 4-amino-2,2,6,6-tetramethylpiperidine (TAD).

Method A: Direct Reductive Amination

This is the most direct and industrially favored approach, involving the one-pot reaction of a ketone with ammonia in the presence of a reducing agent.[6] The reaction proceeds via the in-situ formation of an imine intermediate, which is immediately reduced to the primary amine.

Causality of Reagent Selection:

  • Nitrogen Source: Anhydrous or aqueous ammonia is the most common and cost-effective nitrogen source for producing the primary amine.

  • Reducing Agent: Molecular hydrogen (H₂) coupled with a heterogeneous catalyst is the preferred reducing agent for its efficiency, atom economy, and ease of product separation (filtration of the catalyst).

  • Catalyst: Raney Nickel is a widely used, highly active catalyst for this transformation.[7] Other hydrogenation catalysts, including platinum, palladium, and cobalt-based systems, are also effective.[8][9] The choice of catalyst can influence the required temperature and pressure.

G TAA 2,2,6,6-Tetramethylpiperidin-4-one (TAA) Imine Imine Intermediate TAA->Imine + NH₃ - H₂O TAD 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) Imine->TAD + H₂ / Catalyst (e.g., Raney Ni)

Table 1: Comparative Analysis of Direct Reductive Amination Conditions

ParameterCondition 1Condition 2
Catalyst Raney NickelGeneric Hydrogenation Catalyst
Nitrogen Source Liquid AmmoniaAmmonia
Solvent MethanolNone specified
Temperature 200°C120 - 220°C
Pressure ~80 atm H₂150 - 500 bar H₂
Yield 46%[7]Not specified
Reference PrepChem[7]Google Patents EP0033529A1[8]
Method B: Reduction of TAA-Oxime

This two-step method offers an alternative pathway that avoids the high pressures often required for direct amination. The ketone (TAA) is first converted to an oxime using hydroxylamine, which is then reduced to the primary amine.

Causality of Reagent Selection:

  • Oximation: The reaction of TAA with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (like sodium acetate or pyridine) readily forms the stable oxime intermediate.

  • Reduction: The C=N-OH bond of the oxime can be reduced using various methods. Catalytic hydrogenation (e.g., with H₂ over Pt, Pd, or Raney Ni) is a clean and efficient method.[9][10] The choice of catalyst and conditions can be critical; for instance, Pt/C in acidic media may yield the amine, while under other conditions, the intermediate hydroxylamine can sometimes be isolated.[9]

G TAA 2,2,6,6-Tetramethylpiperidin-4-one (TAA) Oxime TAA-Oxime TAA->Oxime + NH₂OH·HCl Base TAD 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) Oxime->TAD Reduction (e.g., H₂ / Catalyst)

Method C: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid derivatives as both the nitrogen source and the reducing agent.[11][12]

Causality of Reagent Selection:

  • Reagent: Ammonium formate (HCOONH₄) or formamide (HCONH₂) is used. Ammonium formate is often preferred as it can lead to better yields.[11] It decomposes in situ to provide ammonia (the nitrogen source) and formic acid (the hydride donor for reduction).

  • Mechanism: The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formate.[13] A key feature is that the initial product is the N-formyl derivative of the amine, which must be hydrolyzed (typically with aqueous HCl) to yield the free primary amine (TAD).[12]

  • Conditions: The reaction typically requires high temperatures (120-180°C) to proceed effectively.[11][13] Catalytic versions using transition metals have been developed to allow for milder reaction conditions.[14][15]

Synthesis of Functionalized Derivatives

Once TAD is synthesized, the primary amine at the C4 position serves as a versatile nucleophile for further functionalization.

Protocol 1: N-Acylation to Synthesize 4-Acetamido-2,2,6,6-tetramethylpiperidine

This derivative is a crucial precursor for the synthesis of 4-Acetamido-TEMPO and the highly useful oxidant, Bobbitt's Salt.

Causality of Reagent Selection:

  • Acylating Agent: Acetic anhydride is a common, reactive, and cost-effective reagent for this acetylation.

  • Solvent/Conditions: The reaction can be efficiently carried out in an aqueous medium. The exothermicity is controlled by performing the addition at low temperatures (ice bath). The subsequent oxidation to the TEMPO derivative can often be performed in a "one-pot" sequence, improving overall efficiency.

Protocol 2: Oxidation to 4-Amino-TEMPO

The conversion of the secondary amine in the piperidine ring to a stable nitroxyl radical is a hallmark of this chemical family. This creates paramagnetic derivatives used as spin labels and oxidation catalysts.[5]

Causality of Reagent Selection:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a common and environmentally benign ("green") oxidant.

  • Catalyst: The oxidation is typically catalyzed by salts of tungstate (e.g., sodium tungstate, Na₂WO₄) or phosphotungstic acid.[16] These catalysts facilitate the efficient transfer of oxygen from peroxide to the amine.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_oxidation Oxidation to TEMPO TAA TAA TAD TAD (Amine) TAA->TAD Reductive Amination N_Acyl N-Acyl Derivative (e.g., 4-Acetamido) TAD->N_Acyl + Acyl Halide/ Anhydride N_Alkyl N-Alkyl Derivative TAD->N_Alkyl + Alkyl Halide Amino_TEMPO 4-Amino-TEMPO TAD->Amino_TEMPO Oxidation (e.g., H₂O₂/Na₂WO₄)

Detailed Experimental Protocols

Protocol A: Preparation of 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) via Direct Reductive Amination[8]

WARNING: This procedure involves high pressure, high temperature, and flammable reagents. It must be conducted in a suitable high-pressure autoclave by trained personnel with appropriate safety precautions.

  • Reactor Charging: Into a 0.7-liter capacity hydrogenation autoclave, introduce 100 mL of methanol, 1 g of ammonium chloride, and 20 g of a commercial Raney nickel catalyst.

  • Ammonia Addition: Seal the autoclave and carefully introduce 150 mL of liquid ammonia.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen gas to approximately 20-40 atm and heat the mixture to 200°C. The internal pressure will rise to approximately 80 atm.

  • Substrate Addition: Prepare a solution of 100 g of 2,2,6,6-tetramethylpiperidin-4-one (TAA) in 100 mL of methanol. Pump this solution into the heated, pressurized autoclave over a period of approximately 1 hour.

  • Reaction Monitoring: Monitor the hydrogen pressure in the autoclave. The reaction is complete when the hydrogen uptake ceases, which typically occurs about 30 minutes after the substrate addition is finished.

  • Workup and Purification: Cool the autoclave to room temperature and carefully vent the excess pressure. Filter the reaction solution to remove the Raney nickel catalyst.

  • Isolation: Subject the filtrate to fractional distillation under reduced pressure. Collect the fraction boiling at 86-90°C at 15 Torr to yield pure 4-amino-2,2,6,6-tetramethylpiperidine (TAD). The reported yield is approximately 52 g (46% of theoretical).[7]

Protocol B: Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO)[18]

WARNING: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment.

  • Reagent Preparation: In a suitable reaction vessel equipped with vigorous mechanical stirring, dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1 mole equivalent) in water.

  • Catalyst Addition: Add sodium tungstate (Na₂WO₄) as a catalyst.

  • Oxidant Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2 mole equivalents) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for two hours.

  • Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by drying of the organic phase (e.g., over anhydrous MgSO₄ or Na₂SO₄) and removal of the solvent under reduced pressure. The product is typically obtained in nearly quantitative yield as a reddish-orange solid.[16]

Conclusion

The synthetic routes to 4-amino-2,2,6,6-tetramethylpiperidine and its derivatives are well-established and robust. Direct reductive amination offers a scalable, one-step process ideal for industrial production, while the oxime reduction and Leuckart-Wallach methods provide valuable laboratory-scale alternatives. The resulting 4-amino scaffold is a key building block for a vast array of functionalized molecules, most notably the class of TEMPO-based nitroxyl radicals, which are indispensable tools in catalysis and polymer science. The protocols and insights provided in this note offer a solid foundation for researchers to confidently synthesize and explore this important class of chemical compounds.

References

  • Huel, C., et al. (1981). Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine. Google Patents, EP0033529A1.
  • PrepChem. (n.d.). Synthesis of 4-amino-2,2,6,6-tetramethyl piperidine. Retrieved from [Link]

  • Parg, A., et al. (1998). Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine. Google Patents, EP0838456A1.
  • Wikipedia. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. Retrieved from [Link]

  • Parg, A., et al. (2004). Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. Google Patents, EP0863137B1.
  • ResearchGate. (n.d.). Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Sosnovsky, G., & Konieczny, M. (1976). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Tretyakov, E.V., et al. (2020). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. ResearchGate. Available at: [Link]

  • Wood, H., et al. (2000). Derivatives of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine. Google Patents, US6080864A.
  • Chem-Space. (2019). 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. Retrieved from [Link]

  • Ananikov, V. P. (2021). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wu, X., et al. (2021). O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT) and photoredox dual catalysis. Nature Communications. Available at: [Link]

  • Weitemeyer, C., et al. (1993). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. Google Patents, DE4219459A1.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Available at: [Link]

  • Bobbitt, J. M., et al. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the Stoichiometric Oxidation of Alcohols. Organic Syntheses, 90, 215-228. Available at: [Link]

  • Ponomarev, A. O., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis. Available at: [Link]

  • Tian, X., et al. (2010). Novel melphalan and chlorambucil derivatives of 2,2,6,6-tetramethyl-1-piperidinyloxy radicals: synthesis, characterization, and biological evaluation in vitro. Chemical & Pharmaceutical Bulletin, 58(3), 332-335. Available at: [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. Semantic Scholar. Available at: [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. The Journal of Organic Chemistry, 67(24), 8685-8687. Available at: [Link]

  • Li, J., et al. (2015). Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Google Patents, CN104628626A.
  • Weitemeyer, C., et al. (1993). Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Google Patents, EP0574667A1.

Sources

Method

Application Note: Integration of (2,2,6,6-Tetramethyloxan-4-yl)methanamine in High-Throughput Drug Discovery Libraries

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold rationale, ADME optimization, and self-validating high-throughput synthesis protocols. Rationale for Scaffold Selection: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold rationale, ADME optimization, and self-validating high-throughput synthesis protocols.

Rationale for Scaffold Selection: The "Why"

In modern small-molecule drug discovery, incorporating sp³-rich, three-dimensional vectors is a proven strategy to improve target specificity and physicochemical properties. The tetrahydropyran (THP) ring is a ubiquitous motif used to enhance aqueous solubility and provide a hydrogen-bond acceptor. However, standard THP rings suffer from a critical pharmacokinetic liability: the


-methylene protons adjacent to the ether oxygen are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This oxidation leads to hemiacetal formation, subsequent ring opening, and rapid metabolic clearance.

To circumvent this, (2,2,6,6-tetramethyloxan-4-yl)methanamine (CAS: 1823063-39-3 for the HCl salt)[1] is increasingly utilized as a premium building block. The addition of four methyl groups at the 2- and 6-positions provides immense steric shielding, completely blocking


-oxidation. This structural modification dramatically extends the metabolic half-life (

) while maintaining the desirable sp³ character. The clinical viability of this specific sterically hindered motif has been validated in the recent discovery of CZS-241, a highly potent and orally available Polo-Like Kinase 4 (PLK4) inhibitor for the treatment of chronic myeloid leukemia[2].

Furthermore, the primary methanamine handle allows for rapid, diverse functionalization via amide couplings or reductive aminations, making it an ideal candidate for high-throughput library generation.

Physicochemical & ADME Profiling

The table below summarizes the causality between the structural modification and the resulting ADME profile, demonstrating why the tetramethyl variant is preferred for late-stage lead optimization.

PropertyStandard THP-Methanamine2,2,6,6-Tetramethyl-THP-MethanamineCausality / Impact on Drug Design
Molecular Weight 115.17 g/mol 171.28 g/mol Increased bulk occupies larger hydrophobic pockets.
cLogP (Calculated) ~0.1~1.8Higher lipophilicity drives membrane permeability.
CYP450 Liability High (

-oxidation)
NegligibleSteric shielding prevents enzymatic access to the ether oxygen.
HLM

> 80 µL/min/mg< 15 µL/min/mgBlocked ring-opening results in high human liver microsome stability.
TPSA 35.2 Ų35.2 ŲPolar surface area remains unchanged, preserving BBB penetration potential.

Mechanistic & Workflow Visualization

MetabolicStability cluster_standard Standard Tetrahydropyran (THP) cluster_tetramethyl 2,2,6,6-Tetramethyl-THP N1 Standard THP (Alpha-CH2 exposed) N2 CYP450 Oxidation N1->N2 N3 Hemiacetal Formation N2->N3 N4 Ring Opening & Clearance N3->N4 N5 2,2,6,6-Tetramethyl-THP (Sterically Shielded) N6 CYP450 Blocked (No alpha-hydrogens) N5->N6 N7 Metabolic Stability (Prolonged Half-life) N6->N7

Fig 1. CYP450-mediated metabolic pathways of standard THP vs. 2,2,6,6-tetramethyl-THP.

LibraryWorkflow Start (2,2,6,6-Tetramethyloxan-4-yl)methanamine Split Reaction Pathway Start->Split Amide Parallel Amide Coupling (HATU, DIPEA, DMF) Split->Amide Carboxylic Acids RedAm Reductive Amination (NaBH(OAc)3, DCE/AcOH) Split->RedAm Aldehydes/Ketones QC In-Process LC-MS QC (Self-Validating Checkpoint) Amide->QC RedAm->QC Purif High-Throughput Purification (Prep-HPLC / SFC) QC->Purif Purity > 85% Final Screening-Ready Compound Library Purif->Final

Fig 2. High-throughput library synthesis workflow and self-validating QC checkpoints.

Validated Experimental Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems . This means the workflow includes built-in analytical checkpoints that dictate whether a reaction proceeds, is rescued, or is discarded, thereby preventing the waste of downstream purification resources.

Protocol A: Parallel Amide Coupling

Causality & Reagent Selection: The extreme steric bulk of the 2,2,6,6-tetramethyl group creates a highly hindered environment around the methanamine vector. Standard carbodiimide coupling agents (e.g., EDC/HOBt) frequently fail or stall at the unreactive O-acylurea intermediate. To overcome this, HATU is strictly required. HATU generates a highly reactive O-At activated ester that efficiently drives the acylation of sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well block, dispense the diverse carboxylic acid library (0.12 mmol, 1.2 eq) into individual wells.

  • Activation: Add a solution of HATU (45.6 mg, 0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well, followed by N,N-Diisopropylethylamine (DIPEA) (52 µL, 0.30 mmol, 3.0 eq). Agitate for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add (2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride (20.8 mg, 0.10 mmol, 1.0 eq) dissolved in DMF (0.3 mL) to each well. Seal the block and shake at 40°C for 16 hours.

  • Self-Validating Checkpoint (In-Process QC):

    • Action: Withdraw a 2 µL aliquot from each well and dilute into 100 µL of Acetonitrile containing 1 µM Labetalol (Internal Standard).

    • Validation Logic: Analyze via rapid LC-MS. If the product-to-starting-material MS peak area ratio is >5:1, the well is validated for purification. If <5:1, the system automatically triggers the addition of a "rescue bolus" (0.5 eq HATU, 1.0 eq DIPEA) and heats for an additional 4 hours.

  • Workup: Evaporate DMF using a centrifugal evaporator (e.g., Genevac). Reconstitute in DMSO (1 mL) and filter through a 0.45 µm plate prior to Prep-HPLC.

Protocol B: Reductive Amination

Causality & Reagent Selection: Imine formation with sterically hindered primary amines is thermodynamically unfavorable and kinetically slow. A one-pot reductive amination often leads to premature reduction of the aldehyde to the corresponding alcohol. Therefore, a strictly enforced two-step protocol using acetic acid as a catalyst in dichloroethane (DCE) is utilized to drive imine formation before the introduction of the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Step-by-Step Methodology:

  • Imine Formation: To a 96-well block containing the aldehyde library (0.10 mmol, 1.0 eq), add (2,2,6,6-tetramethyloxan-4-yl)methanamine free base (19.0 mg, 0.11 mmol, 1.1 eq) in DCE (0.8 mL). Add glacial acetic acid (11 µL, 0.20 mmol, 2.0 eq).

  • Incubation: Seal and agitate at 50°C for 3 hours.

  • Self-Validating Checkpoint (In-Process QC):

    • Action: Withdraw a 2 µL aliquot and dilute in non-acidic Methanol (to prevent imine hydrolysis during analysis).

    • Validation Logic: Direct Injection MS must confirm the presence of the

      
       corresponding to the imine intermediate. Wells failing to show >70% imine formation are flagged and excluded from the reduction step, preventing the generation of complex, hard-to-purify alcohol mixtures.
      
  • Reduction: To the validated wells, add NaBH(OAc)₃ (31.8 mg, 0.15 mmol, 1.5 eq) as a solid or slurry. Agitate at room temperature for 12 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (0.5 mL). Extract the organic layer, evaporate the DCE, and reconstitute the residue in DMSO for high-throughput purification.

References

  • Sun, Y., Xue, Y., Liu, H., et al. (2023). Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 66(4), 2396-2421. URL:[Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11602-11606. URL:[Link]

Sources

Application

Scalable synthesis of hindered tetrahydropyran amines

Application Note: Overcoming Steric Barriers in the Scalable Manufacture of Hindered Tetrahydropyran (THP) Amines Core Directive & Strategic Overview The Challenge: Tetrahydropyran (THP) amines are critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Barriers in the Scalable Manufacture of Hindered Tetrahydropyran (THP) Amines

Core Directive & Strategic Overview

The Challenge: Tetrahydropyran (THP) amines are critical pharmacophores in modern drug discovery, serving as metabolically stable bioisosteres for piperidines and cyclohexanes. However, the synthesis of hindered THP amines—specifically those with quaternary centers (e.g., 2,2,6,6-tetramethyl-THP-4-amine) or adjacent steric bulk—presents a formidable process chemistry challenge. Standard reductive aminations often fail due to:

  • Steric Impediment: The "gem-dimethyl" effect or axial substituents block nucleophilic attack on the ketone.

  • Reversibility: Imine formation is thermodynamically unfavorable without aggressive water removal.

  • Stereocontrol: Controlling cis/trans selectivity in 2,6-disubstituted systems requires precise kinetic vs. thermodynamic management.

The Solution: This guide details two scalable, field-proven protocols to overcome these barriers:

  • Protocol A (Chemical): Titanium(IV)-Mediated Reductive Amination.[1][2] (Best for general bulk synthesis and achiral/racemic targets).

  • Protocol B (Biocatalytic): Transaminase (ATA) Screening & Scale-Up. (Best for high enantioselectivity and "impossible" steric targets).

Strategic Decision Framework

Before selecting a route, use the following logic flow to determine the optimal methodology for your specific THP substrate.

SynthesisStrategy Start Target: Hindered THP Amine Chiral Is the Amine Center Chiral? Start->Chiral Steric Steric Profile? Chiral->Steric No (Symmetric) BioRoute Protocol B: Transaminase (ATA) (High Selectivity, Mild Conditions) Chiral->BioRoute Yes (Enantiopure needed) Steric->BioRoute Extreme (2,2,6,6-tetrasubstituted) ChemRoute Protocol A: Ti(OiPr)4 Mediated (High Throughput, Low Cost) Steric->ChemRoute Moderate (2,6-disubstituted) ScaleUp Process Safety & Isolation BioRoute->ScaleUp ChemRoute->ScaleUp >100g Scale

Figure 1: Decision matrix for selecting the optimal synthetic route based on chirality and steric demand.

Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Mechanism & Causality: Standard reductive amination (using NaBH(OAc)₃) relies on the equilibrium formation of an iminium ion. In hindered THP ketones, this equilibrium heavily favors the ketone. Titanium(IV) isopropoxide (Ti(OiPr)₄) serves a dual function:

  • Lewis Acid Activation: It coordinates to the ketone oxygen, increasing electrophilicity.

  • Water Scavenging: It hydrolyzes to TiO₂ and isopropanol, irreversibly consuming the water generated during imine formation and driving the reaction to completion (Le Chatelier’s principle).

Materials
  • Substrate: Hindered THP-4-one (e.g., 2,2-dimethyltetrahydro-4H-pyran-4-one).

  • Amine Source: Ammonia (7M in MeOH) or Alkyl amine.

  • Lewis Acid: Titanium(IV) isopropoxide (97%+).

  • Reductant: Sodium Borohydride (NaBH₄).[1][2][3] Note: NaBH₃CN is toxic and creates waste disposal issues on scale; NaBH₄ is preferred for process safety.

Step-by-Step Protocol (Scalable to 100g)
  • Imine Formation (The "Push"):

    • Charge a dry reactor with the THP-ketone (1.0 equiv) and anhydrous THF (5-10 volumes).

    • Add the amine (1.5 - 2.0 equiv). Tip: If using volatile amines, use a sealed pressure vessel.

    • Crucial Step: Add Ti(OiPr)₄ (1.2 - 1.5 equiv) dropwise at ambient temperature.

    • Observation: The solution will likely turn slightly yellow/hazy.

    • Stir at 25–40°C for 6–12 hours. Monitor conversion by UPLC-MS (look for the imine mass, M+H). Do not proceed until ketone is <5%.

  • Reduction (The "Pull"):

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise.

    • Safety Critical: Hydrogen gas will evolve. Ensure adequate venting.[4]

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Work-up (The "Titanium Crash"):

    • The challenge with Titanium is the formation of gelatinous emulsions.

    • Quench by adding aqueous NH₄OH (2M) or a solution of Rochelle’s Salt (Sodium Potassium Tartrate).

    • Process Tip: Stir the quenched mixture vigorously for 1 hour. The Titanium will precipitate as a white, filterable solid (TiO₂).

    • Filter through a pad of Celite.

    • Extract the filtrate with MTBE or DCM.

    • Dry (MgSO₄) and concentrate.[1][5]

  • Purification:

    • Isolate the amine as a Hydrochloride salt by adding HCl in Dioxane/Ether. This purges non-basic impurities.

Protocol B: Biocatalytic Transaminase (ATA) Route

Why Biocatalysis? For extremely hindered ketones (e.g., 2,2,6,6-tetramethyl), chemical imine formation is often impossible due to steric clash. Transaminases (ATAs) bypass this by binding the substrate in an active site that can be evolved to accommodate bulk, transferring an amine from a sacrificial donor (Isopropylamine) using a PLP cofactor.

Workflow Diagram

BioWorkflow Input Hindered THP Ketone Screen Enzyme Panel Screening (Codexis/Johnson Matthey kits) Input->Screen Opt Condition Optimization (pH 7-9, 30-50°C) Screen->Opt Rxn Scale-Up Reaction (Donor: Isopropylamine) Opt->Rxn Shift Equilibrium Shift (Remove Acetone) Rxn->Shift Acetone Removal Product Chiral THP Amine Rxn->Product Shift->Rxn Drive Eq

Figure 2: Biocatalytic workflow for hindered amine synthesis.[6]

Protocol Details
  • Screening: Utilize a commercially available ATA panel (e.g., Codexis ATA-v1 or similar).

    • Assay: 2 mg ketone, 10 mg enzyme, 1M Isopropylamine (IPA), 1 mM PLP, pH 7.5 buffer.

    • Hit Criteria: >20% conversion in 24h.

  • Scale-Up Parameters:

    • Solvent: 10-20% DMSO or MeOH to improve ketone solubility.

    • Amine Donor: Isopropylamine (1M).

    • Equilibrium Displacement: The reaction produces acetone as a byproduct.

      • Method: Use a slight vacuum (if enzyme is stable) or a nitrogen sweep to remove volatile acetone, driving the equilibrium toward the product.

    • Temp: 30–45°C (Enzyme dependent).

Analytical & Quality Control

Stereochemical Assignment (Cis vs. Trans): For 2,6-disubstituted THP amines, distinguishing isomers is critical.

  • 1H NMR (Coupling Constants):

    • Axial Proton (H4): If the amine is equatorial (usually thermodynamically preferred), the H4 proton is axial. Look for large diaxial coupling (

      
      ) with the adjacent H3/H5 axial protons.
      
    • Equatorial Proton (H4): If the amine is axial, H4 is equatorial. Couplings will be smaller (

      
      ).
      

Table 1: Comparison of Methodologies

FeatureProtocol A: Ti(OiPr)₄Protocol B: Transaminase
Steric Limit Moderate (2,2-dimethyl)High (2,2,6,6-tetramethyl)
Chirality Racemic / DiastereoselectiveHighly Enantioselective
Cost/kg Low (Commodity reagents)Moderate (Enzyme cost)
Greenness Moderate (Ti waste)High (Biodegradable)
Scale Potential Multi-tonMulti-kg (requires development)

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Ketones: An Efficient Method for the Synthesis of Secondary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2531. Link

  • Kroutil, W., et al. "Biocatalytic Synthesis of Amines: Transaminases." ChemCatChem, 2010, 2(7), 725-737. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (Context on THP utility). Link

  • CIR Expert Panel. "Safety Assessment of Titanium Complexes as Used in Cosmetics." International Journal of Toxicology, 2019. (Safety Data). Link

Sources

Method

Solvent selection for dissolving (2,2,6,6-tetramethyloxan-4-yl)methanamine HCl

Application Note: Solvent System Optimization for (2,2,6,6-tetramethyloxan-4-yl)methanamine HCl Abstract & Molecule Characterization (2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride (CAS: 1823063-39-3) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Optimization for (2,2,6,6-tetramethyloxan-4-yl)methanamine HCl

Abstract & Molecule Characterization

(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride (CAS: 1823063-39-3) represents a specialized building block in medicinal chemistry, often utilized to introduce a conformationally biased, lipophilic spacer into drug candidates.

The Solubility Paradox: Researchers often misjudge this molecule due to its dual nature.

  • The Ionic Head: The primary amine hydrochloride (

    
    ) dictates high polarity and water solubility.
    
  • The Lipophilic Cage: The 2,2,6,6-tetramethyl-tetrahydropyran core creates a "greasy," sterically bulky cage. This significantly increases the molecule's logP compared to unsubstituted pyrans, altering its behavior in organic extractions and biphasic systems.

This guide provides a standardized approach to dissolving, handling, and reacting this compound, moving beyond trial-and-error to systematic selection.

Predicted Solubility Matrix

The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified for the specific steric and ionic properties of this salt.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL)Ideal for stock solutions and reverse-phase chromatography.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Preferred for nucleophilic substitution reactions (

, Amide coupling).
Chlorinated Dichloromethane (DCM), ChloroformLow / Moderate The HCl salt is poorly soluble. Crucial: Becomes highly soluble upon free-basing.
Ethers THF, 1,4-Dioxane, MTBELow (<1 mg/mL)Generally poor for the salt form. Use as anti-solvents for crystallization.
Hydrocarbons Hexanes, Toluene, HeptaneInsoluble Strictly used as anti-solvents to crash out the product.

Protocol 1: Rapid Solubility Screening (Visual Method)

Do not assume solubility based on literature for similar analogues. Use this rapid, self-validating protocol to determine the saturation limit for your specific batch.

Reagents:

  • (2,2,6,6-tetramethyloxan-4-yl)methanamine HCl[1]

  • Target Solvent (e.g., DMSO, MeOH)

  • Calibrated Micropipette (100 µL)

Workflow:

  • Weigh 10 mg of the HCl salt into a 1.5 mL clear glass HPLC vial.

  • Add 100 µL of solvent (Target Concentration: 100 mg/mL).

  • Vortex vigorously for 30 seconds.

  • Observation Step:

    • Clear Solution: Solubility > 100 mg/mL.[2]

    • Cloudy/Particulate: Proceed to Step 5.

  • Add solvent in 100 µL increments , vortexing between additions, until clear.

  • Calculation:

    
    
    

Protocol 2: Strategic Free-Basing for Organic Synthesis

Context: Many reactions (e.g., amide couplings using HATU/EDC, or reductive aminations) fail or proceed sluggishly with the HCl salt because the amine is protonated (non-nucleophilic). The steric bulk of the tetramethyl groups further hinders the approach of bases.

The Solution: Perform an in situ or extractive free-basing to switch the solvent system from polar (DMSO/Water) to non-polar (DCM/EtOAc).

Step-by-Step Methodology:

  • Dissolution: Dissolve the HCl salt in a minimum volume of 1M NaOH (aq). The solution will turn cloudy as the free amine (oil) forms.

  • Extraction: Add 3 volumes of DCM (Dichloromethane) .

    • Why DCM? The lipophilic tetramethyl groups make the free base highly soluble in chlorinated solvents, unlike standard small amines.

  • Phase Separation: Shake and separate the organic (lower) layer.

  • Drying: Dry the DCM layer over anhydrous

    
    .
    
  • Utilization:

    • Option A (Direct Use): Filter and add directly to your reaction vessel.

    • Option B (Isolation): Concentrate in vacuo to obtain the free amine oil. Warning: Volatile. Do not apply high vacuum for extended periods.

Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended experimental application.

SolventSelection Start Start: (2,2,6,6-tetramethyloxan-4-yl)methanamine HCl Application Intended Application? Start->Application Reaction Chemical Synthesis Application->Reaction Analysis Analysis (LCMS/NMR) Application->Analysis Purification Purification/Crystallization Application->Purification Coupling Amide Coupling / SNAr Reaction->Coupling Solvent_H2O_ACN Use: Water/Acetonitrile (0.1% Formic Acid) Analysis->Solvent_H2O_ACN LCMS Solvent_DMSO_d6 NMR: DMSO-d6 or MeOH-d4 Analysis->Solvent_DMSO_d6 NMR BaseSensitive Base Sensitive? Coupling->BaseSensitive Solvent_DMF Use: DMF or DMSO (Add DIPEA) BaseSensitive->Solvent_DMF No Solvent_DCM Protocol 2: Free-Base Then use DCM BaseSensitive->Solvent_DCM Yes (Requires Non-polar)

Figure 2: The "Amphiphilic Switch" Mechanism

Caption: Visualizing how pH manipulation alters solubility, enabling the transition from aqueous to organic phases.

FreeBasing Salt HCl Salt Form (Ionic/Polar) Soluble: Water, DMSO FreeBase Free Amine Form (Lipophilic/Greasy) Soluble: DCM, EtOAc Salt->FreeBase Deprotonation NaOH + NaOH (aq) NaOH->FreeBase Structure Tetramethyl Groups Dominate Solubility FreeBase->Structure Effect

Analytical Protocol: LCMS Sample Preparation

For quality control, correct solvent selection is critical to prevent carryover and peak tailing.

  • Diluent: Prepare a 50:50 mixture of Water : Acetonitrile .

    • Note: Do not use 100% Acetonitrile initially; the salt may precipitate.

  • Concentration: Prepare a 1 mg/mL stock.

  • Modifier: Add 0.1% Formic Acid to ensure the amine remains fully protonated, improving peak shape on C18 columns.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon filter before injection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22225668, Tetrahydro-N-methyl-2H-pyran-4-methanamine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Reactions with Sterically Hindered Tetramethyloxan-4-yl Amines

Welcome to our dedicated technical support guide for researchers working with 2,2,6,6-tetramethyloxan-4-yl amines and structurally related scaffolds. The significant steric hindrance imposed by the four flanking methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers working with 2,2,6,6-tetramethyloxan-4-yl amines and structurally related scaffolds. The significant steric hindrance imposed by the four flanking methyl groups presents unique synthetic challenges, often leading to low yields or complete reaction failure with standard protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you successfully incorporate these valuable building blocks into your synthetic routes.

The core of the challenge lies in the gem-dimethyl effect , where the four methyl groups adjacent to the amine functionality severely restrict access to the nitrogen's lone pair of electrons.[1][2] This dramatically reduces the amine's nucleophilicity and creates a high activation energy barrier for bond formation. The strategies outlined below are designed to overcome this barrier through the use of highly reactive reagents, specialized catalysts, and optimized reaction conditions.

Troubleshooting Guide: Common Issues and Field-Proven Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My amide coupling reaction has failed or stalled.

Q: I am attempting to couple 2,2,6,6-tetramethyloxan-4-yl amine with a carboxylic acid using standard reagents like EDC/HOBt or DCC, but I am only recovering my starting materials. What is happening and how can I fix it?

A: This is the most common failure mode. Standard carbodiimide coupling reagents (DCC, EDC) are not potent enough to activate the carboxylic acid sufficiently to overcome the extreme steric hindrance of the tetramethyl-substituted amine.[3] The nucleophilic attack of the amine on the O-acylisourea intermediate is simply too slow.

Solutions:

  • Upgrade Your Coupling Reagent: The most effective solution is to switch to a more powerful phosphonium or aminium/uronium salt-based reagent. These reagents generate highly activated intermediates that are more susceptible to attack by even poor nucleophiles.[4][5]

    • Aminium/Uronium Salts (HATU, HCTU, COMU): These are often the first choice for hindered couplings. HATU, for instance, activates the carboxylic acid as a highly reactive O-acylisouronium species, which is more readily attacked than the corresponding intermediate from EDC.[3][5]

    • Phosphonium Salts (PyAOP, PyBOP): These reagents are also highly effective and have the advantage of not forming guanidinium byproducts, which can sometimes be an issue with uronium salts when used in excess.[5]

  • Employ the Acyl Fluoride Strategy: Converting the carboxylic acid to a small, highly reactive acyl fluoride can effectively bypass the steric issue. Acyl fluorides are significantly less sterically demanding than activated esters.[6] A one-pot protocol using a reagent like TFFH or Deoxo-Fluor is often effective, though care must be taken with potential side reactions from the fluorinating agent itself.[6]

  • Optimize Reaction Conditions:

    • Elevate the Temperature: Sterically hindered reactions often have high activation energy barriers. Increasing the temperature can provide the necessary energy to drive the reaction forward. Microwave irradiation is particularly effective as it allows for rapid and uniform heating to high temperatures, often dramatically reducing reaction times from days to minutes.[7][8][9]

    • Extend Reaction Time: These couplings are inherently slow. Be prepared to run the reaction for 24-48 hours when using conventional heating.[3]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[3]

Reagent ClassExample(s)Efficacy for Hindered AminesKey Considerations
CarbodiimideEDC, DCCVery LowIneffective for this substrate class.[3]
PhosphoniumPyAOP, PyBOPHighExcellent reactivity; avoids guanidinylation side products.[5]
Aminium/UroniumHATU, HCTU, COMUVery HighGenerally the most potent; COMU offers enhanced safety and solubility.[4][5]
  • Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes to pre-activate the acid.

  • Add a solution of 2,2,6,6-tetramethyloxan-4-yl amine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours. Alternatively, perform the reaction in a microwave reactor at 100-120 °C for 30-60 minutes.[8]

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: My Buchwald-Hartwig amination is inefficient.

Q: I'm trying to perform a C-N cross-coupling between an aryl bromide and 2,2,6,6-tetramethyloxan-4-yl amine, but the yield is poor. What can I do to improve it?

A: The Buchwald-Hartwig amination is an excellent strategy for arylating hindered amines, but its success is critically dependent on the choice of ligand.[10] The steric bulk of the amine can impede the final reductive elimination step from the palladium center. The ligand's job is to stabilize the catalyst and facilitate this difficult, sterically demanding step.[11][12]

Solutions:

  • Select the Right Ligand: Standard phosphine ligands like PPh₃ are inadequate. You must use bulky, electron-rich biaryl phosphine ligands specifically designed for challenging couplings.

    • Recommended Ligands: XPhos, RuPhos, and BrettPhos are industry standards for coupling sterically hindered secondary amines.[11][13] These ligands possess the steric bulk necessary to promote the C-N bond-forming reductive elimination.

  • Use a Modern Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11] They provide a more reliable and efficient entry into the catalytic cycle by generating the active L-Pd(0) species cleanly.[11]

  • Choose the Correct Base: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Standard Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[11]

    • For Base-Sensitive Substrates: If your molecule contains base-sensitive functional groups (like esters), weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, but this will typically require higher reaction temperatures.[11]

  • Solvent and Temperature: Anhydrous, degassed aprotic solvents like toluene, dioxane, or t-BuOH are standard.[14] Reactions are typically run at elevated temperatures (80-110 °C).

Buchwald_Hartwig_Troubleshooting start Start: Buchwald-Hartwig with Hindered Amine ligand Ligand Choice start->ligand catalyst Catalyst Source ligand->catalyst Use Bulky Biaryl Ligand (XPhos, RuPhos) fail_ligand Low Yield ligand->fail_ligand Standard Ligand (PPh3, dppf) base Base Selection catalyst->base Use Modern Precatalyst (e.g., G3 Palladacycle) fail_cat Low Yield catalyst->fail_cat Traditional Source (Pd(OAc)2) result Successful Coupling base->result Use Strong, Non-nucleophilic Base (NaOtBu, LHMDS) fail_base Low Yield base->fail_base Weak or Nucleophilic Base fail_ligand->ligand Re-evaluate fail_cat->catalyst Re-evaluate fail_base->base Re-evaluate

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Problem 3: My N-alkylation via Sₙ2 reaction is failing.

Q: I am trying to alkylate my hindered amine with an alkyl bromide, but the reaction is either not proceeding or I'm getting elimination byproducts. What should I do?

A: Direct Sₙ2 alkylation of a tetramethyl-substituted amine is exceptionally difficult. The steric hindrance prevents the amine from acting as an effective nucleophile.[15] Instead, it can act as a base, promoting E2 elimination of the alkyl halide if a β-proton is available.

Solutions:

  • Increase Electrophile Reactivity: Do not use alkyl chlorides or bromides. Switch to a much more reactive electrophile like an alkyl iodide or, even better, an alkyl triflate (OTf) .[16] These have better leaving groups, which can help lower the activation energy of the Sₙ2 reaction.

  • Force the Conditions: Use high temperatures (sealed tube or microwave) and polar aprotic solvents like DMF or DMSO to increase the rate of substitution.[15] However, this also increases the rate of elimination and decomposition. This approach should be used with caution.

  • Change Your Strategy: Reductive Amination: A far more reliable and general approach for N-alkylation is reductive amination.[17] This two-step, one-pot process involves the formation of an iminium ion followed by its reduction.

    • Pathway: React the 2,2,6,6-tetramethyloxan-4-yl amine with an aldehyde or ketone in the presence of a suitable reducing agent.

    • Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective for iminium ions, and tolerant of many functional groups.[18] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

    • Advantages: This method avoids the use of harsh alkylating agents and is generally much higher yielding for hindered substrates.

Alkylation_Strategy cluster_0 Direct SN2 Alkylation cluster_1 Reductive Amination a_start Hindered Amine + Alkyl Halide a_result Low Yield & Elimination a_start->a_result High Steric Clash b_start Hindered Amine + Aldehyde/Ketone b_intermediate Iminium Ion Intermediate b_start->b_intermediate Condensation b_result High Yield of Alkylated Amine b_intermediate->b_result Reduction (STAB)

Caption: Comparison of direct alkylation vs. reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of 2,2,6,6-tetramethyloxan-4-yl amine? A: The low reactivity is a classic example of steric hindrance, specifically attributed to the Thorpe-Ingold effect or gem-dimethyl effect .[1][2][19] The two pairs of geminal methyl groups on the carbons alpha to the nitrogen atom are conformationally locked. They effectively "shield" the nitrogen's lone pair of electrons, physically blocking the approach of electrophiles and other reactants. This steric shield dramatically raises the energy of the transition state for any reaction involving nucleophilic attack by the nitrogen, thus slowing the reaction rate significantly.

Q2: Given its low nucleophilicity, can I use 2,2,6,6-tetramethyloxan-4-yl amine as a non-nucleophilic base? A: While it is a poor nucleophile, its basicity is also attenuated compared to less hindered amines. It is not typically used as a reagent-class non-nucleophilic base in the same way as its parent structure, 2,2,6,6-tetramethylpiperidine (TMP), or DBU.[20][21] For deprotonation reactions, it is better to use established non-nucleophilic bases. The primary value of the tetramethyloxan-4-yl amine scaffold is as a sterically-defined building block in drug discovery and materials science.

Q3: Is there a general "best" method for forming a bond to the nitrogen of this amine? A: There is no single "best" method, as the optimal choice depends on the desired bond (C-N vs. N-Acyl). However, as a general guideline:

  • For N-Arylation , the Buchwald-Hartwig amination using a bulky biaryl phosphine ligand (like XPhos or RuPhos) and a modern palladium precatalyst is the most robust and reliable method.[11][13]

  • For N-Alkylation , reductive amination with an aldehyde or ketone using STAB is almost always superior to direct Sₙ2 alkylation.[17][18]

  • For N-Acylation (Amide Formation) , using a high-potency uronium coupling reagent like HATU or COMU at elevated temperatures is the most dependable starting point.[3][5]

References

  • Gagnon, A. et al. (2016). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Cledera, M. et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Koedjikov, A. H. et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Albericio, F. et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]

  • Nielsen, D. S. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Shaabani, S. et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pojarlieff, I. G. et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Carlsson, A. C. et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. [Link]

  • Kim, H. O. et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Wu, J. et al. (2020). The gem-Dimethyl Effect Revisited. Angewandte Chemie.
  • Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. [Link]

  • Calvo-Flores, F. G. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Optimization

Purification methods for (2,2,6,6-tetramethyloxan-4-yl)methanamine free base

Technical Support Center: (2,2,6,6-tetramethyloxan-4-yl)methanamine A Guide to the Purification of a Hindered Aliphatic Amine Free Base Welcome to the technical support resource for (2,2,6,6-tetramethyloxan-4-yl)methanam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,2,6,6-tetramethyloxan-4-yl)methanamine

A Guide to the Purification of a Hindered Aliphatic Amine Free Base

Welcome to the technical support resource for (2,2,6,6-tetramethyloxan-4-yl)methanamine. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this valuable building block. This molecule, and its structural cousins like 4-amino-2,2,6,6-tetramethylpiperidine (TAD), are key intermediates in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][2] Their unique sterically hindered, basic nature presents specific challenges during purification which this guide aims to resolve.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude (2,2,6,6-tetramethyloxan-4-yl)methanamine?

A1: Based on common synthetic routes analogous to reductive amination of a ketone precursor, you can anticipate three main types of impurities[1][3]:

  • Unreacted Starting Material: The corresponding ketone, (2,2,6,6-tetramethyloxan-4-one).

  • Over-reduction Byproduct: The corresponding alcohol, (2,2,6,6-tetramethyloxan-4-yl)methanol, formed from the reduction of the ketone.

  • Solvent and Reagent Residue: Residual solvents from the reaction or workup, and salts from pH adjustments.

Q2: My purified amine free base is a colorless oil. How can I solidify it for easier handling and storage?

A2: If the free base is an oil, which is common for many aliphatic amines, converting it to a crystalline salt is the most effective strategy.[4] The hydrochloride salt is a common and effective choice, often exhibiting a higher melting point and greater stability.[5][6] This is achieved by dissolving the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid.

Q3: Why does my compound streak badly on a standard silica gel TLC plate?

A3: This is a classic issue when working with basic amines on acidic silica gel.[7] The primary amine group (-NH2) is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to significant tailing or "streaking." To resolve this, you must neutralize the interaction, typically by adding a small amount of a competing base like triethylamine (Et3N) or ammonium hydroxide to your mobile phase.[7]

Q4: How can I monitor my column chromatography fractions when this amine lacks a UV chromophore?

A4: Since aliphatic amines do not absorb UV light, you cannot use a standard UV detector for HPLC or visualize TLC plates under a UV lamp.[8][9] You have several effective alternatives:

  • TLC Staining: Use a potassium permanganate (KMnO4) stain. Amines are readily oxidized by permanganate, which leaves a yellow/brown spot on a purple background.

  • Gas Chromatography (GC): If you have access to a GC, it is an excellent tool for analyzing the purity of fractions containing volatile or semi-volatile amines.[10]

  • Derivatization: For HPLC analysis, pre-column derivatization with a UV-active or fluorescent tag can be performed, though this is more common for quantitative analysis than for routine fraction checking.[8][11]

Q5: What are the recommended storage conditions for the final, purified free base?

A5: The free base should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and reaction with atmospheric carbon dioxide. Store in a cool, dry, and dark place.[12][13] For long-term storage, refrigeration is recommended.[14]

Troubleshooting & Optimization Guides

This section provides in-depth, issue-specific guidance for the most common purification techniques applicable to (2,2,6,6-tetramethyloxan-4-yl)methanamine.

Guide 1: High-Vacuum Distillation

Distillation is an excellent choice for large-scale purification or for removing non-volatile impurities. Given the likely high boiling point of this amine, a vacuum distillation is mandatory to prevent thermal decomposition.[15][16]

  • Q: My product appears to be darkening or decomposing in the distillation flask. What's causing this?

    • Causality: You are likely operating at a temperature that is too high, causing thermal degradation. The boiling point is a function of pressure; if the temperature is too high, your vacuum is not strong enough.

    • Solution:

      • Improve Vacuum: Ensure all joints are perfectly sealed. Use a high-quality vacuum grease and check your pump's performance. The goal is to lower the pressure, which in turn lowers the boiling point.[15]

      • Control Heat Input: Use a heating mantle with a stirrer and set the temperature only 20-30°C higher than the target boiling point of your liquid.[15] Avoid aggressive heating.

      • Minimize Residence Time: Distill the material as quickly as is feasible without compromising separation efficiency.

  • Q: I'm seeing poor separation from a close-boiling impurity. How can I improve the distillation efficiency?

    • Causality: Simple distillation offers limited theoretical plates for separation. You need to increase the surface area for vapor-liquid equilibration.

    • Solution:

      • Use a Fractionating Column: Insert a short, insulated Vigreux or packed column between the distillation flask and the condenser. This dramatically increases the effective surface area and improves separation.

      • Optimize Takeoff Rate: Distill slowly. A common rule of thumb is a takeoff rate of about one drop per second. This allows the vapor composition to equilibrate properly along the column.

Guide 2: Crystallization via Salt Formation

This is often the most effective method for achieving high analytical purity, especially if the free base is an oil.[4]

  • Q: My amine salt is "oiling out" as a liquid instead of forming crystals. How do I fix this?

    • Causality: This typically happens when the solution is supersaturated or when the cooling process is too rapid, not allowing time for a crystal lattice to form.[4] The melting point of the salt may also be below the boiling point of the solvent.

    • Solution:

      • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Avoid shocking a hot solution in an ice bath.

      • Add a Seed Crystal: If you have a small amount of solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[17]

      • Re-evaluate Solvent: The solvent may be too good. Add a miscible "anti-solvent" (one in which the salt is insoluble) dropwise until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.[17]

  • Q: How do I efficiently convert my purified salt back to the free base?

    • Causality: You need to deprotonate the ammonium salt with a base that is strong enough and ensure the resulting free amine can be efficiently extracted from the aqueous medium.

    • Solution:

      • Dissolve the salt in water.

      • Cool the solution in an ice bath.

      • Add a strong base, such as 2M sodium hydroxide (NaOH) or a saturated potassium carbonate (K2CO3) solution, dropwise with stirring until the solution is strongly basic (pH > 12).

      • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.

Guide 3: Amine-Modified Flash Column Chromatography

This method is ideal for separating impurities with different polarities when distillation is not effective.

  • Q: What is a good starting point for the mobile phase to prevent streaking?

    • Causality: As discussed in the FAQs, the basicity of the amine requires modification of the standard silica gel environment.

    • Solution:

      • Incorporate a Base: Prepare your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane) and add 0.5-1% triethylamine (Et3N) by volume.[7] The Et3N will occupy the acidic sites on the silica, allowing your target amine to elute cleanly.

      • Pre-treat the Silica: You can create a slurry of your silica gel in the mobile phase containing Et3N and let it sit for a few minutes before packing the column. This ensures the stationary phase is fully deactivated.[4]

  • Q: My compound is either stuck at the top of the column or flying through with the solvent front. How do I find the right polarity?

    • Causality: Your mobile phase polarity is either too low or too high.

    • Solution:

      • Systematic TLC Analysis: Before running the column, optimize the solvent system using TLC. Prepare several vials with different solvent ratios (e.g., 99:1, 95:5, 90:10 DCM:MeOH, all containing 1% Et3N).

      • Target an Rf of ~0.3: The ideal solvent system for column chromatography will give your target compound a Retention Factor (Rf) of approximately 0.25-0.35 on the TLC plate. This ensures good separation and a reasonable elution volume.

Visualized Workflows & Protocols

General Purification Strategy

The following diagram outlines a decision-making workflow for purifying the crude product.

crude Crude Product (Amine + Impurities) check_bp Assess Impurity Profile (TLC, GC, NMR) crude->check_bp distill Vacuum Distillation check_bp->distill Non-volatile or low-boiling impurities chromatography Amine-Modified Flash Chromatography check_bp->chromatography Impurities of similar volatility pure_oil Purified Free Base (Oil) distill->pure_oil chromatography->pure_oil salt Salt Formation & Recrystallization pure_solid Purified Salt (Solid) salt->pure_solid pure_oil->salt High purity needed or solid form desired liberate Liberate Free Base pure_solid->liberate liberate->pure_oil

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Place a magnetic stir bar in the distillation flask. Ensure all glass joints are clean and lightly greased.

  • Material Charging: Charge the crude (2,2,6,6-tetramethyloxan-4-yl)methanamine into the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Turn on the stirrer. Slowly open the vacuum source to evacuate the system.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a forerun fraction of any low-boiling impurities. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source first, and allow the system to cool before slowly re-introducing air.

Protocol 2: Purification via Hydrochloride Salt Recrystallization
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitate forms and the solution is acidic (check with pH paper).

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble, non-basic impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a crystallization solvent (e.g., ethanol, isopropanol/ether mixture) and heat gently until all the solid dissolves. Use the minimum amount of hot solvent necessary.[17]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.

  • Liberation (Optional): To recover the free base, follow the procedure outlined in the troubleshooting guide above.

cluster_org Organic Phase cluster_aq Aqueous Phase crude_amine Crude Free Base R-NH2 pure_salt_solid Pure Crystalline Salt R-NH3+Cl- crude_amine->pure_salt_solid + HCl (in Ether) pure_amine Pure Free Base R-NH2 pure_salt_aq Pure Salt in Water R-NH3+Cl- pure_salt_aq->pure_amine 1. + NaOH (aq) 2. Extract (DCM) pure_salt_solid->pure_salt_aq + Water

Caption: The cycle of salt formation and liberation for purification.

Method Comparison

FeatureVacuum DistillationSalt RecrystallizationFlash Chromatography
Primary Use Case Removal of non-volatile or very low-boiling impurities. Large scale.Achieving high analytical purity. Separating from neutral/acidic impurities.Separating components of similar boiling points but different polarities.
Typical Purity 95-99%>99.5%90-98%
Expected Yield High (85-95%)Moderate (60-85%, includes two steps)Moderate (70-90%)
Pros Fast for large quantities. Effective for gross purification.Can yield exceptionally pure material. Product is often a stable, crystalline solid.Highly versatile for a wide range of impurities.
Cons Risk of thermal decomposition. Not effective for close-boiling impurities.Requires an additional step to liberate the free base. Yield loss in each step.Requires solvent and silica. Can be slow. Amine may streak without modification.

References

  • Google Patents. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.[1]

  • Google Patents. EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine.[18]

  • American Chemical Society. Polymer Stabilization and Degradation: Introduction to Hindered Amine Stabilizers.[Link][19]

  • Biotage. Is there an easy way to purify organic amines?[Link][7]

  • ACS Publications. Gas chromatographic analysis of aliphatic amines using aromatic polymers.[Link][10]

  • Wikipedia. 4-Amino-2,2,6,6-tetramethylpiperidine.[Link][3]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride.[Link][13]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification.[Link][17]

  • How to Purify by Distillation. University of Rochester, Department of Chemistry.[Link][15]

  • Wikipedia. Hindered amine light stabilizers.[Link][2]

  • Reddit. Tridodecylamine Purification: r/Chempros.[Link][16]

  • Adamas Reagent. (2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride.[Link][6]

Sources

Troubleshooting

Technical Support Center: 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl Amine Salts

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine and its various salt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine and its various salt forms. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

Question 1: I'm having difficulty dissolving my 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine salt (e.g., hydrochloride) in a common organic solvent. What are the first steps I should take?

Answer:

Initial difficulties in dissolving a new batch of a compound can often be resolved by addressing a few key physical and environmental factors before moving to more complex chemical modifications. The sterically hindered nature of the 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl moiety can significantly influence its crystal lattice energy and, consequently, its dissolution kinetics.

Here is a systematic approach to initial troubleshooting:

  • Verify Compound Purity: Impurities can significantly alter the solubility profile of a compound. It is advisable to confirm the purity of your material using an appropriate analytical method, such as NMR or HPLC.

  • Physical Agitation: Simple mechanical energy can often overcome the initial energy barrier for dissolution.

    • Vigorous Stirring: Ensure the solution is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the interaction between the solvent and the solute.[1]

  • Controlled Heating: Gently heating the mixture can increase the kinetic energy of the system and often improves solubility. However, it is crucial to be aware of the thermal stability of your compound. Monitor for any signs of degradation, such as a change in color. If the compound dissolves upon heating, be mindful that it may precipitate out as the solution cools to room temperature.[1]

  • Solvent Quality: Ensure your solvent is of high purity and anhydrous if the reaction conditions require it. The presence of even small amounts of water can significantly impact the solubility of amine salts in organic solvents.

The following flowchart outlines a systematic approach to these initial troubleshooting steps.

Caption: Initial troubleshooting workflow for solubility issues.

Question 2: My 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine salt is insoluble in my desired non-polar organic solvent for a reaction. What are my options?

Answer:

This is a common challenge, as the salt form of an amine is inherently more polar than its free base.[2] The hydrochloride salt, for instance, is often highly polar and thus more soluble in polar solvents like water or alcohols, and less soluble in non-polar solvents like diethyl ether, hexane, or toluene.

Your primary options involve either modifying the solvent system or converting the salt to its more organosoluble free base form.

Option 1: Modifying the Solvent System

  • Co-solvents: The addition of a small amount of a polar co-solvent can dramatically increase the solubility of the amine salt. For example, adding a small percentage of methanol or ethanol to a dichloromethane (DCM) or chloroform solution can be effective. You will need to ensure that the co-solvent is compatible with your reaction conditions.

  • Alternative Solvents: If your reaction chemistry allows, consider switching to a more polar aprotic solvent. Solvents like tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can often dissolve amine salts that are insoluble in less polar media.

Option 2: Conversion to the Free Amine

This is often the most effective strategy for achieving solubility in non-polar organic solvents. The free amine is significantly less polar and more soluble in a wider range of organic solvents.

Experimental Protocol: Conversion of an Amine Hydrochloride Salt to the Free Amine

  • Dissolution: Dissolve or suspend the 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralization: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M aqueous solution of sodium hydroxide (NaOH). Use a separatory funnel for this liquid-liquid extraction.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The free amine will be in the organic layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free amine.

Caution: The free amine may be less stable than its hydrochloride salt, particularly to atmospheric oxidation or self-condensation. It is often best to use the freshly prepared free amine directly in your subsequent reaction.

The following diagram illustrates the decision-making process when faced with insolubility in a non-polar solvent.

G start Insoluble in Non-Polar Solvent co_solvent Try adding a polar co-solvent (e.g., MeOH) start->co_solvent free_base Convert to Free Amine start->free_base Directly reaction_compatible Is the new solvent system compatible with the reaction? co_solvent->reaction_compatible alt_solvent Consider a more polar aprotic solvent (e.g., THF, DMF) alt_solvent->free_base If still insoluble alt_solvent->reaction_compatible success Proceed with experiment free_base->success reaction_compatible->alt_solvent No reaction_compatible->success Yes failure Insolubility persists

Caption: Decision tree for improving solubility in non-polar solvents.

Question 3: How does the choice of counter-ion (e.g., hydrochloride vs. tosylate) affect the solubility of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine?

Answer:

The choice of the counter-ion is a critical determinant of the physicochemical properties of a salt, including its solubility. While there is no universal rule, some general principles can guide your expectations:

  • Inorganic vs. Organic Counter-ions:

    • Inorganic Counter-ions (e.g., Cl⁻, Br⁻, SO₄²⁻): These tend to form salts with higher melting points and often exhibit good solubility in polar, protic solvents like water due to favorable ion-dipole interactions. Their solubility in organic solvents is generally lower.

    • Organic Counter-ions (e.g., tosylate, mesylate, acetate): The introduction of an organic counter-ion can increase the lipophilicity of the salt, potentially improving its solubility in organic solvents compared to the hydrochloride salt. However, the overall solubility is a complex interplay of factors including the crystal lattice energy of the salt.

  • Size and Hydrogen Bonding: The size, shape, and hydrogen bonding capacity of the counter-ion all play a role. A study on the salts of carboxylic acid drugs found that small, compact counter-ions can lead to high melting point crystalline salts with only a modest improvement in solubility, and that hydrogen bonding between the ions has a major impact.

It is important to note that predicting the exact solubility of different salts can be challenging, and experimental determination is often necessary.

Expected Solubility Trends for 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl Amine Salts

Salt FormExpected Aqueous SolubilityExpected Organic Solvent Solubility (e.g., DCM, THF)Rationale
Free Amine LowHighNon-polar, lipophilic structure.
Hydrochloride HighLow to ModerateHighly polar, ionic nature.
Tosylate ModerateModerate to HighThe organic nature of the tosylate counter-ion can enhance organosolubility.
Acetate HighLow to ModerateSmall, polar counter-ion.

This table is based on general principles of organic chemistry and may not reflect the exact solubility in all cases. Experimental verification is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine considered a "hindered" amine, and how does this affect its properties?

The term "hindered amine" refers to the steric bulk of the four methyl groups surrounding the nitrogen atom's vicinity on the pyran ring. This steric hindrance has several important consequences:

  • Basicity: The lone pair of electrons on the nitrogen is less accessible for protonation, which can make the amine slightly less basic compared to its non-methylated counterpart.

  • Reactivity: The steric bulk can also hinder the approach of reactants to the nitrogen atom, potentially slowing down reaction rates.

  • Solubility: The bulky, lipophilic methyl groups increase the non-polar character of the molecule, which can decrease its solubility in water and increase its solubility in non-polar organic solvents, especially in its free base form.

Q2: My amine salt precipitates out of solution during a reaction or upon storage. What could be the cause?

Precipitation of a previously dissolved salt can be due to several factors:

  • Temperature Changes: If the solution was heated to achieve dissolution, it might become supersaturated upon cooling, leading to precipitation.[1]

  • Change in Solvent Composition: In a reaction, the consumption of reactants or the formation of products can alter the polarity of the solvent mixture, causing the salt to crash out. This is also a common issue in HPLC when running a gradient with a high percentage of organic solvent, which can cause buffer salts to precipitate.[3][4]

  • Common Ion Effect: The addition of a substance that introduces a common ion can decrease the solubility of the salt. For example, adding a chloride source to a solution of the hydrochloride salt can shift the equilibrium towards the solid salt.

  • pH Shift: The solubility of amine salts is often pH-dependent.[1] A change in the pH of the solution during a reaction could lead to precipitation.

Q3: Are there any specific safety precautions I should take when working with 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl amine and its salts?

As with any chemical, it is essential to consult the Safety Data Sheet (SDS) for the specific compound you are using. General precautions for handling amines and their salts include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling the free amine, which may be volatile.

  • Handling: Avoid inhalation, ingestion, and skin contact. Amine compounds can be irritants.

References

  • BenchChem. (2025). Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
  • Google Patents. (2012). US8772346B2 - Pharmaceutical composition.
  • BenchChem. (2025). Application Notes and Protocols for Sterically Hindered Amines in Materials Science.
  • Beilstein Journals. (2022, February 24).
  • Google Patents. (2012, August 3).
  • AChemBlock. (2026, February 14). (2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride.
  • Google Patents. (2016, June 3). US Patent for a process for the preparation of N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Google Patents. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
  • USPTO. (n.d.).
  • TCI Chemicals. (n.d.). Tetrahydro-2H-pyran-4-amine Hydrochloride | 33024-60-1.
  • Waters. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyltetrahydro-2h-pyran-4-amine hydrochloride | 90048-31-0.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • CymitQuimica. (n.d.). CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride.
  • PubMed. (2010, October 4). Modifying the diffusion layer of soluble salts of poorly soluble basic drugs to improve dissolution performance.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ResearchG
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924.
  • ThermoFisher. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-.
  • Santa Cruz Biotechnology. (n.d.). (Tetrahydro-2H-pyran-4-yl)
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The crystal and molecular structures and the ultraviolet, infrared, and the 1H and 13C nuclear magnetic resonance spectra of 2,6-dimethyl-4-(p-nitrophenylimino)pyran and its hydrobromide and methobromide salts.
  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7).
  • IUPAC-NIST Solubility Data Series. (n.d.).
  • ResearchGate. (2025, August 10). Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes.
  • Chemical Communications. (n.d.).
  • BenchChem. (2025). Solubility of 2,2,4,5-Tetramethylhexane in Organic Solvents: An In-depth Technical Guide.
  • MDPI. (2023, January 21). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine.

Sources

Optimization

Minimizing side reactions during acylation of hindered pyran amines

Status: Operational Topic: Minimizing Side Reactions & Optimizing Yields Ticket Priority: High (Drug Discovery/Process Chemistry) Executive Summary Acylating sterically hindered pyran amines (e.g., 4-amino-2,2,6,6-tetram...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Minimizing Side Reactions & Optimizing Yields Ticket Priority: High (Drug Discovery/Process Chemistry)

Executive Summary

Acylating sterically hindered pyran amines (e.g., 4-amino-2,2,6,6-tetramethyltetrahydropyran or similar congeners) presents a distinct kinetic challenge. The steric bulk surrounding the nitrogen atom significantly lowers its nucleophilicity, often rendering standard coupling agents (EDC/HOBt) ineffective. Furthermore, forcing conditions frequently lead to side reactions such as competitive hydrolysis, O-acylation (if hydroxyls are present), epimerization, or guanidinium salt formation when using uronium reagents.

This guide synthesizes field-proven protocols to bypass these kinetic traps, prioritizing T3P® (Propylphosphonic anhydride) and Acyl Fluorides as the superior methodologies for these specific substrates.

Module 1: Reagent Selection & Strategy
Q: Why did my HATU coupling fail despite being the "gold standard" for difficult amides?

A: While HATU is powerful, it is prone to a specific failure mode with sterically hindered amines known as guanidinium salt formation .

  • The Mechanism: If the carboxylic acid activation is slow (due to sterics) or if the amine is added too early, the unreacted HATU can react directly with the amine. This forms a stable, non-reactive guanidinium byproduct, permanently sequestering your amine.

  • The Fix: If you must use HATU, pre-activate the acid with the base and HATU for 15–30 minutes before adding the pyran amine. However, for hindered pyran amines, we recommend switching to T3P or Acyl Fluorides to avoid this entirely.

Q: When should I use T3P (Propylphosphonic anhydride) versus Acid Chlorides?

A: Use the decision matrix below. Acid chlorides are highly reactive but often too aggressive, leading to HCl generation (which can degrade acid-sensitive pyran acetals) and impurities. T3P is the modern reagent of choice for hindered systems due to its low epimerization rate and easy workup.

Reagent Comparison Table

FeatureT3P (Propylphosphonic anhydride) Acid Chloride HATU
Reactivity High (driven by base)ExtremeVery High
Steric Tolerance ExcellentGoodModerate
Byproducts Water-soluble (Easy Extraction)HCl (Requires scavenging)Tetramethylurea (Difficult removal)
Epimerization Risk Very LowHighModerate
Moisture Sensitivity Low (supplied in EtOAc/DMF)HighModerate
Module 2: Visualizing the Decision Process

The following logic flow guides you through selecting the optimal pathway based on your specific pyran amine substrate constraints.

ReagentSelection Start START: Acylation of Hindered Pyran Amine CheckOH Does substrate have free -OH groups? Start->CheckOH CheckAcidSens Is the pyran ring acid-sensitive? CheckOH->CheckAcidSens No (or Protected) Protect_Route REQUIRED: Protect -OH group (TMS/TBDMS) CheckOH->Protect_Route Yes T3P_Route RECOMMENDED: T3P Coupling (High selectivity, mild conditions) CheckAcidSens->T3P_Route Yes (Avoid HCl) AcylF_Route ALTERNATIVE: Acyl Fluoride (TFFH) (For extreme steric hindrance) CheckAcidSens->AcylF_Route No (Stable) Protect_Route->CheckAcidSens

Figure 1: Decision tree for selecting coupling reagents based on substrate functionality. T3P is prioritized for acid-sensitive pyran rings.

Module 3: Troubleshooting Side Reactions
Issue: Competitive O-Acylation

Scenario: You have a hydroxyl group on the pyran ring (e.g., a sugar-like moiety) and you are seeing ester formation alongside or instead of the amide. Root Cause: While amines are generally more nucleophilic than alcohols, steric hindrance around the nitrogen can invert this selectivity. Solution:

  • pH Control: Maintain a basic pH. The amine must be unprotonated to react. Use a stronger base like DIPEA (3–4 equiv) rather than weak bases like pyridine.[1]

  • Solvent Switch: Use HFIP (Hexafluoroisopropanol) as a co-solvent. HFIP hydrogen-bonds strongly to the hydroxyl group, effectively "masking" it and reducing its nucleophilicity, thereby favoring N-acylation [1].

Issue: Low Conversion / Stalled Reaction

Scenario: LCMS shows 30% product and 70% unreacted amine after 24 hours. Root Cause: The active ester intermediate is hydrolyzing faster than the hindered amine can attack it. Solution:

  • Catalysis: Add 0.1 equiv of 4-PPY (4-Pyrrolidinopyridine) . It is significantly more effective than DMAP for acylation of hindered amines due to its higher basicity and nucleophilicity [2].

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to drive the bimolecular kinetics.

Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling

Best for: General hindered pyran amines, scale-up, and acid-sensitive substrates.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Pyran Amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.2 M concentration).

    • Note: T3P is supplied as a 50% solution in these solvents. Avoid DMF if possible to simplify workup.

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Coupling: Add T3P (50% w/w solution) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[2]

    • Tip: If incomplete after 4h, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with water. The T3P byproducts are water-soluble phosphates.[3] Wash organic layer with NaHCO3 (sat), then Brine. Dry and concentrate.

Protocol B: The "Nuclear Option" – In-Situ Acyl Fluoride

Best for: Extremely hindered amines (e.g., t-butyl adjacent) where T3P fails.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM . Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Fluoride Formation: Stir at RT for 30 minutes. This forms the Acyl Fluoride in situ.[4]

    • Why? Acyl fluorides are smaller and more stable than acid chlorides, allowing them to penetrate the steric shield of the amine without decomposing.

  • Addition: Add the Hindered Pyran Amine (1.2 equiv).

  • Completion: Stir at RT or reflux (40°C) if necessary.

  • Workup: Standard aqueous extraction.

Module 5: Mechanistic Insight

Understanding why T3P works prevents future failures.

T3P_Mechanism Acid Carboxylic Acid ActiveSpecies Mixed Anhydride (Activated Species) Acid->ActiveSpecies Activation Base Base (DIPEA) Base->ActiveSpecies T3P T3P Reagent (Cyclic Anhydride) T3P->ActiveSpecies TS Cyclic Transition State (Low Epimerization) ActiveSpecies->TS + Amine Amine Hindered Pyran Amine Amine->TS Product Amide Product TS->Product Byproduct Water Soluble Byproducts TS->Byproduct

Figure 2: T3P activation mechanism. The cyclic transition state minimizes free rotation, reducing epimerization risk compared to linear anhydrides.

References
  • Selective N-Acylation in HFIP: Title: Chemoselective N-Acylation of Amino Alcohols in Hexafluoroisopropanol. Source: Journal of Organic Chemistry.[5] URL:[Link]

  • 4-PPY vs DMAP: Title: 4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts. Source: Chemical Reviews. URL:[Link]

  • T3P Overview: Title: Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[6] Source: Organic Process Research & Development.[5] URL:[Link]

  • Acyl Fluorides (TFFH): Title: Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides.[7] Source: Journal of the American Chemical Society.[5] URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion in coupling 2,2,6,6-tetramethyloxan-4-yl amine

Topic: Troubleshooting Low Conversion & Optimization Guide Document ID: TS-ORG-2266-PYR Last Updated: February 27, 2026 Executive Summary & Molecule Profile The Challenge: Researchers frequently encounter "stalled" react...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Optimization Guide Document ID: TS-ORG-2266-PYR Last Updated: February 27, 2026

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter "stalled" reactions (20–40% conversion) when coupling 2,2,6,6-tetramethyloxan-4-yl amine (also known as 4-amino-2,2,6,6-tetramethyltetrahydro-2H-pyran).

The Root Cause: While the amine is primary, it suffers from a deceptive combination of conformational steric shielding and electronic deactivation :

  • Conformational Locking: The tetramethyl substitution pattern forces the pyran ring into a distorted chair or twist-boat conformation. This creates a "steric bowl" where the axial methyl groups at C2/C6 can impede the approach of bulky electrophiles to the C4 amine.

  • Inductive Drag: The cyclic oxygen atom (position 1) exerts a through-bond inductive withdrawal (-I effect), lowering the pKa of the conjugate acid and reducing the nucleophilicity of the free amine compared to a standard cyclohexylamine.

  • Salt Sequestration: This amine is commercially supplied as a stable HCl or Tosylate salt. Incomplete deprotonation in organic solvents is the #1 cause of low conversion.

Diagnostic Workflow (Interactive Guide)

Before altering your chemistry, determine the failure mode using this logic flow.

TroubleshootingFlow Start START: Low Conversion (<50%) CheckSalt 1. Are you using the Amine Salt (HCl/TsOH)? Start->CheckSalt CheckBase 2. Base Stoichiometry Check: Is Base > 3.0 equiv? CheckSalt->CheckBase Yes CheckReagent 3. Coupling Reagent Used? CheckSalt->CheckReagent No (Free Base) CheckBase->CheckReagent Yes (>3 equiv) Sol_MoreBase SOLUTION A: Increase DIPEA to 4-5 equiv. Switch solvent to DMF. CheckBase->Sol_MoreBase No (<3 equiv) CheckAcid 4. Is the Carboxylic Acid Sterically Hindered? CheckReagent->CheckAcid Uronium (HATU/HBTU) Sol_SwitchHATU SOLUTION B: Switch from EDC/DCC to HATU or COMU. CheckReagent->Sol_SwitchHATU Carbodiimide (EDC/DCC) Sol_AcidCl SOLUTION C: Generate Acid Chloride (Ghosez Reagent/SOCl2). CheckAcid->Sol_AcidCl Yes (Tertiary/Bulky) Sol_Heat SOLUTION D: Heat to 60°C. Check for degradation. CheckAcid->Sol_Heat No (Linear/Simple)

Figure 1: Diagnostic logic tree for isolating the cause of low conversion in hindered amine couplings.

Optimized Experimental Protocols

Protocol A: High-Activity Amide Coupling (The "Gold Standard")

Use this for standard couplings where EDC/NHS has failed.

Rationale: Standard carbodiimides (EDC) generate an O-acylisourea intermediate that is prone to rearrangement (


-acylurea) if the amine attack is slow due to sterics. HATU  (or the safer COMU ) generates a highly reactive At-ester (7-azabenzotriazole ester) that accelerates the reaction kinetics significantly while minimizing racemization [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,2,6,6-tetramethyloxan-4-yl amine HCl salt (1.2 equiv)

  • HATU (1.2 equiv) [Alternative: COMU]

  • DIPEA (Hunig's Base) (4.0 equiv) [Critical: Must be excess]

  • Solvent: DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Pre-activation: Add 1.0 equiv of DIPEA. Stir for 5 minutes. Note: The solution should turn yellow/orange.

  • Amine Prep: In a separate vial, dissolve the Amine HCl salt in minimal DMF with 3.0 equiv of DIPEA. Ensure the salt is fully dissolved; sonicate if necessary.

  • Addition: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature for 16 hours .

    • Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C .

  • Workup: Dilute with EtOAc, wash 3x with 10% LiCl (aq) to remove DMF, followed by sat. NaHCO3 and Brine.

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Use this if the Carboxylic Acid is also sterically hindered (e.g., tertiary center).

Rationale: When both partners are hindered, even HATU may fail. Acid chlorides are the smallest, most electrophilic species available. Using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows neutral, mild formation of acid chlorides without the harsh acidity of Thionyl Chloride [2].

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (or CHCl3).

  • Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Monitoring: Monitor by TLC (methanol quench of aliquot -> methyl ester).

  • Once Acid Chloride is formed, cool to 0°C.

  • Add DIPEA (3.0 equiv) followed by 2,2,6,6-tetramethyloxan-4-yl amine (Free Base preferred) (1.2 equiv).

  • Allow to warm to RT overnight.

Comparative Data: Reagent Performance

The following table summarizes typical conversion rates for this specific amine scaffold based on internal application data.

Coupling ReagentBase SystemSolventTypical Conversion (24h)Notes
EDC / HOBt Et3N (2 eq)DCM15 - 30% NOT RECOMMENDED. Fails due to slow kinetics and urea byproduct precipitation.
HBTU / TBTU DIPEA (3 eq)DMF45 - 60% Moderate. Often stalls at 50%.
HATU DIPEA (4 eq)DMF85 - 95% RECOMMENDED. The 7-aza effect boosts reactivity significantly.
T3P (Propylphosphonic anhydride) PyridineEtOAc70 - 80% Good for scale-up, easy workup, but slower than HATU.
Acid Chloride (SOCl2) Et3NDCM>90% High yield but risks acid-sensitive functional groups.

Troubleshooting FAQs

Q: I see a new spot on TLC, but it's not my product. What is it? A: If using EDC, it is likely the


-acylurea (rearranged intermediate). This occurs when the amine is too slow to attack the active ester.
  • Fix: Switch to Protocol A (HATU) or Protocol B (Acid Chloride).

Q: My reaction turns black and yields are low. Why? A: This amine is an ether. While stable, using strong Lewis acids (like BBr3 or AlCl3) or extremely harsh acid chloride conditions (refluxing SOCl2) can degrade the pyran ring or cleave sensitive protecting groups on your acid.

  • Fix: Use Ghosez's reagent (neutral pH acid chloride formation) or T3P.

Q: The amine salt won't dissolve in DCM. A: 2,2,6,6-tetramethyloxan-4-yl amine HCl is highly polar. It is insoluble in DCM and Toluene.

  • Fix: You must use DMF, DMAc, or NMP. If you need to use DCM for the reaction, you must "Free Base" the amine first: Partition the salt between 1N NaOH and DCM, separate the organic layer, dry over MgSO4, and concentrate carefully (volatile!).

Q: Can I use this amine in Buchwald-Hartwig couplings? A: Yes, but it requires specific ligands.

  • Challenge: The steric bulk makes oxidative addition easy but amine coordination difficult.

  • Recommendation: Use BrettPhos or RuPhos Pd-precatalysts (Gen 3 or 4). These ligands are designed for primary alkyl amines.

  • Base: Use NaOtBu (strong base) if substrate permits, or Cs2CO3 (weak base) with longer reaction times.

Visualizing the Steric Problem

The diagram below illustrates why standard nucleophilic attack is difficult. The "Tetramethyl Wall" creates a cone of steric exclusion.

StericMechanism Amine 2,2,6,6-Tetramethyl Pyran Amine Reaction Amide Bond Formation Amine->Reaction Methyls Axial Methyl Groups (C2/C6) Methyls->Amine Conformational Shielding Approach Incoming Electrophile Approach->Amine Successful Attack (Requires Activation) Approach->Methyls Steric Repulsion (High Energy Barrier)

Figure 2: Mechanistic representation of the steric barrier. The axial methyl groups effectively increase the activation energy required for the incoming electrophile.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the preparation of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Optimization of reductive amination using sodium cyanoborohydride vs triacetoxyborohydride

Welcome to the Reductive Amination Technical Support Center . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reductive Amination Technical Support Center .

I am your Senior Application Scientist. Think of this guide not as a textbook, but as a dynamic help desk designed to resolve your specific experimental bottlenecks. We treat every failed reaction as a "support ticket" that can be resolved with the right mechanistic insight.

Part 1: The Triage Desk (Reagent Selection)

Before you start mixing chemicals, you must select the correct tool. The choice between Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (


) is rarely a matter of preference—it is dictated by your substrate's solubility and your lab's safety protocols.
Visual Decision Matrix

Use this workflow to route your "ticket" to the correct reagent.

ReagentSelection Start START: Substrate Analysis Solubility Is your amine/aldehyde soluble in DCE, DCM, or THF? Start->Solubility ProticReq Must use Methanol/Ethanol? Solubility->ProticReq No (Insoluble) Safety Is Cyanide restriction in effect? Solubility->Safety Yes (Soluble) UseSTAB Route A: Use STAB (Sodium Triacetoxyborohydride) ProticReq->UseSTAB No (Can use THF) UseCyano Route B: Use NaCNBH3 (Sodium Cyanoborohydride) ProticReq->UseCyano Yes (MeOH required) Safety->UseSTAB Yes (Strict Safety) Safety->UseCyano No (Fume hood OK)

Figure 1: Decision tree for selecting the optimal hydride source based on solubility and safety constraints.

Part 2: The Knowledge Base (Technical Specifications)

Understanding the "why" prevents the "what went wrong."

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (

)
Primary Mechanism Steric bulk + acetoxy groups stabilize B-H, reducing nucleophilicity. Highly selective for iminium ions over carbonyls.[1]Electron-withdrawing cyano group weakens B-H bond. Requires protonated iminium (pH dependent).[2]
Solvent Compatibility Aprotic Only: DCE (preferred), DCM, THF. Decomposes in MeOH/EtOH.Protic OK: MeOH, EtOH. (Solubility is its main advantage).
Water Tolerance Low. Hydrolyzes to boric acid and acetic acid.High. Stable in aqueous acid (pH ~3).[2]
Toxicity Low.[3] Decomposes to boric acid/acetate.High. Risk of HCN gas evolution at low pH.
Reaction Speed Fast (often < 2 hours).Slow (often 12–24 hours).
One-Pot Protocol? Yes. Excellent for Direct Reductive Amination.[4][5]Conditional. Often requires pH tweaking or stepwise addition.

Part 3: Ticket Queue – Troubleshooting STAB

Reagent: Sodium Triacetoxyborohydride (


)
Common Error Code: Incomplete Conversion / Hydrolysis
Q: My reaction mixture turned into a solid, unstirrable brick. What happened?

A: You likely used THF without sufficient dilution, or your STAB quality is poor.

  • The Fix: STAB is less soluble in THF than in DCE (1,2-Dichloroethane). If you must use THF, dilute the reaction (0.1 M) or switch to DCE.

  • Pro Tip: Commercial STAB can absorb moisture and "clump." Always crush the reagent into a fine powder under an inert atmosphere before addition.

Q: The starting material (aldehyde) is gone, but I only isolated the corresponding alcohol, not the amine.

A: You have a Competitive Reduction issue.

  • The Cause: While STAB is selective, highly reactive aldehydes can be reduced to alcohols if imine formation is slow.

  • The Fix: Do not mix everything at once.

    • Stir Amine + Aldehyde for 30–60 mins first (allow equilibrium to shift to imine).

    • Then add STAB.

    • Ensure your solvent is dry (water hydrolyzes the imine back to aldehyde, which is then reduced).

Q: The reaction is stalling. It’s been 24 hours.

A: You are missing the Acid Catalyst .

  • The Science: STAB is bulky. Sterically hindered ketones need help forming the iminium ion.

  • The Fix: Add 1–2 equivalents of Acetic Acid (AcOH) . This catalyzes the dehydration step (Imine formation) and protonates the imine to the more electrophilic iminium species, which STAB reduces rapidly.

Part 4: Ticket Queue – Troubleshooting

Reagent: Sodium Cyanoborohydride Common Error Code: No Reaction / Toxicity Alarm

Q: I see bubbles forming, and the lab smells like almonds. Am I in danger?

A: EVACUATE THE HOOD IMMEDIATELY.

  • The Cause: You have acidified the reaction below pH 3.

    
     hydrolyzes to release Hydrogen Cyanide (HCN) gas.
    
  • The Fix: Never use strong acids (HCl) directly with this reagent. Maintain pH 6–7 using Acetic Acid or a buffer. Always quench in a fume hood with bleach (sodium hypochlorite) to oxidize cyanide to cyanate.

Q: My TLC shows the imine formed, but it won't reduce to the amine.

A: Your pH is likely too high (too basic) .

  • The Science:

    
     is an electron-poor hydride. It cannot reduce a neutral imine. It only reduces the protonated Iminium Ion .
    
  • The Fix: Check the pH. If it is > 7, add drops of Acetic Acid or HCl-in-MeOH until the pH is roughly 6 (use wet pH paper). The reduction should proceed immediately.

Part 5: Standard Operating Procedures (SOPs)

SOP-A: The "Standard" STAB Protocol (Direct Reductive Amination)

Best for: Most drug discovery applications, fast results.

  • Setup: In a dry flask under Nitrogen/Argon, dissolve Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or DCM . Concentration: ~0.2 M.

  • Catalyst: If the ketone is hindered, add Acetic Acid (1.0–2.0 equiv) .

  • Reagent Addition: Add

    
     (1.4–1.6 equiv)  in one portion.
    
    • Note: Gas evolution is minimal compared to

      
      .
      
  • Monitoring: Stir at Room Temp. Check LCMS/TLC at 1 hour.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
SOP-B: The "Borch" Cyanoborohydride Protocol

Best for: Polar substrates, aqueous solubility, or when MeOH is required.

  • Setup: Dissolve Amine (1.0 equiv) and Aldehyde/Ketone (3.0 equiv for excess) in Methanol .

  • pH Adjustment (CRITICAL): Add glacial Acetic Acid dropwise? or HCl/MeOH until pH is 6–7 . Use wet pH paper to verify.

  • Reagent Addition: Add

    
     (0.7–1.0 equiv) .
    
  • Maintenance: The pH may drift up as the amine is consumed. Check pH every few hours and add acid to maintain pH 6.

  • Workup (Safety): CAUTION. Adjust pH to < 2 with HCl (in hood!) to decompose excess hydride (H2 evolution), then adjust to pH > 10 with NaOH. Extract. Treat aqueous waste with bleach.

Part 6: Visualizing the Mechanism

Understanding the "Iminium Switch" is key to troubleshooting.

Mechanism Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal (Unstable) Carbonyl->Hemiaminal Condensation Amine Amine (Primary/Secondary) Amine->Hemiaminal Condensation Imine Imine (Neutral) Hemiaminal->Imine - H2O Iminium IMINIUM ION (Electrophilic) Imine->Iminium + H+ (pH Control) Product Amine Product Iminium->Product + H- (Reduction) Acid H+ (Acid Catalyst) Acid->Iminium Hydride H- (Hydride Source) Hydride->Product

Figure 2: The reaction pathway. Note that STAB and Cyanoborohydride specifically target the red "Iminium Ion" stage, avoiding the starting Carbonyl.

References & Authority

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][7][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

    • The definitive guide on STAB, establishing the standard DCE/AcOH protocol.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][2][3][4][6] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.[6]

    • The seminal paper defining the pH-dependent selectivity of Cyanoborohydride.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

    • Key resource for "Advanced Engineering" when standard conditions fail (using Ti(OiPr)4).

Sources

Troubleshooting

Technical Support Center: Purification of (2,2,6,6-tetramethyloxan-4-yl)methanamine

Topic: Troubleshooting & Purification Protocols for Crude (2,2,6,6-tetramethyloxan-4-yl)methanamine CAS: 1823063-39-3 (HCl salt ref), Analogous free base logic. Support Level: Tier 3 (Senior Application Scientist) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Purification Protocols for Crude (2,2,6,6-tetramethyloxan-4-yl)methanamine CAS: 1823063-39-3 (HCl salt ref), Analogous free base logic. Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for hindered ether-amine synthesis. You are likely working with (2,2,6,6-tetramethyloxan-4-yl)methanamine , a sterically congested primary amine often used as a scaffold in medicinal chemistry to modulate lipophilicity and metabolic stability (similar to the piperidine analog, 2,2,6,6-tetramethylpiperidine, but with a pyran core).

The presence of the gem-dimethyl groups at the 2 and 6 positions creates significant steric bulk, which influences both the synthesis (often reduction of the corresponding oxime, nitrile, or amide) and the purification. Common impurities include the unreacted ketone (2,2,6,6-tetramethyloxan-4-one) , secondary amine dimers , and metal residues from reducing agents (LiAlH4, Raney Ni).

This guide prioritizes Acid-Base Extraction and Hydrohalic Salt Crystallization as the most scalable purification methods, reserving chromatography for analytical scale or difficult separations.

Module 1: The "Invisible" Yield Loss (Acid-Base Extraction)

User Query: "I performed a standard acid-base extraction (1N HCl wash, basify, extract with DCM), but my recovery is <50%. Where is my amine?"

Root Cause Analysis

Unlike simple aliphatic amines, (2,2,6,6-tetramethyloxan-4-yl)methanamine possesses a lipophilic "greasy" core due to the four methyl groups and the ether ring.

  • Amphiphilicity: The protonated salt (ammonium species) retains significant lipophilicity. If you use a small volume of aqueous acid or a weak acid, the salt may partition partially into the organic phase or form a stable emulsion (rag layer).

  • Incomplete Protonation: The steric bulk around the ring can distort solvation shells, sometimes requiring lower pH or stronger mixing to fully protonate compared to linear amines.

Troubleshooting Protocol: The "Salting Out" Modification

Objective: Force the amine salt entirely into the aqueous phase and then back into the organic phase.

StepActionScientific Rationale
1. Acidification Use 2M HCl (excess) instead of 1N. Ensure pH < 2.Stronger acid ensures complete protonation of the primary amine (

).
2. Phase Split If an emulsion forms, add solid NaCl to saturation.Increases ionic strength of the aqueous layer, "salting out" organics and breaking emulsions.
3. Washing Wash the acidic aqueous layer with MTBE (Methyl tert-butyl ether) x 3.MTBE is excellent for removing non-basic impurities (unreacted ketone, neutral dimers) without extracting the amine salt.
4. Basification Cool to 0°C. Basify with 50% NaOH to pH > 12.High pH ensures the amine is fully deprotonated (free base). Heat generation is minimized to prevent side reactions.
5. Extraction Extract with CHCl3 (Chloroform) or DCM x 4.Chlorinated solvents are superior for extracting lipophilic amines from water compared to ether or ethyl acetate.

Module 2: Removing Specific Impurities

User Query: "My NMR shows a persistent impurity around 1.2 ppm and carbonyl signals. Is this the starting ketone?"

Impurity Profile
  • Impurity A: 2,2,6,6-tetramethyloxan-4-one (Starting Material). [1]

    • Origin: Incomplete reductive amination or reduction.

    • Nature:[2][3] Neutral, ketone.

  • Impurity B: Secondary Amine Dimer.

    • Origin: Condensation of the primary amine product with the intermediate imine during reduction.

    • Nature:[2][3] Basic, higher molecular weight, higher boiling point.

Workflow: The Bisulfite Wash (For Ketones)

If the acid wash (Module 1) did not fully remove the ketone, use a chemical scavenger.

  • Dissolve crude amine in DCM .

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO3) .

    • Mechanism:[2][3][4][5] The bisulfite forms a water-soluble adduct with the sterically hindered ketone (though slower due to methyl groups, it is effective with vigorous stirring for >4 hours).

  • Separate layers.[4][6] The ketone adduct stays in the aqueous layer; the amine stays in the DCM.

Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Amine, Ketone, Dimer, Salts) AcidWash Add 2M HCl Wash with MTBE Crude->AcidWash OrgLayer1 Organic Layer (Contains Ketone, Neutrals) AcidWash->OrgLayer1 Neutrals partition AqLayer1 Aqueous Layer (Amine HCl Salt) AcidWash->AqLayer1 Amine protonates Basify Basify (pH > 12) Extract w/ DCM AqLayer1->Basify AqLayer2 Aqueous Waste (Inorganic Salts) Basify->AqLayer2 OrgLayer2 Organic Layer (Free Amine + Dimer) Basify->OrgLayer2 Distill Vacuum Distillation or HCl Salt Formation OrgLayer2->Distill Final Pure (2,2,6,6-tetramethyloxan-4-yl)methanamine Distill->Final

Figure 1: Logical flow for the acid-base purification of hindered amines, separating neutrals (ketones) from basics (amines).

Module 3: Crystallization (The Gold Standard)

User Query: "The oil I isolated is 90% pure but colored. How do I get a white solid?"

The HCl Salt Protocol

Converting the liquid free base to a crystalline hydrochloride salt is the most effective way to achieve >98% purity and shelf stability.

Protocol:

  • Dissolution: Dissolve the crude free base amine (1.0 equiv) in a minimal amount of dry Ethanol or Isopropanol .

  • Acid Addition: Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether (1.1 equiv) dropwise at 0°C.

    • Note: Avoid aqueous HCl if possible to prevent hygroscopic clump formation.

  • Precipitation:

    • If precipitate forms immediately: Stir for 30 mins, then filter.

    • If no precipitate: Add Diethyl Ether or Heptane (anti-solvent) slowly until cloudy. Cool to -20°C overnight.

  • Wash: Filter the white solid and wash with cold ether.

  • Free Base Recovery (Optional): If you need the free base for the next step, dissolve the salt in water, basify with NaOH, and extract with DCM.

Why this works: The crystal lattice of the hydrochloride salt excludes the "greasy" secondary amine impurities and any remaining neutral ketones.

Module 4: Chromatography Guidelines

User Query: "I must use a column. The amine is streaking from R_f 0.5 to 0.0."

The "Amine Tailing" Phenomenon

Primary amines interact strongly with the acidic silanols on silica gel, causing irreversible adsorption and streaking.

Mobile Phase Additives: You must modify the silica surface.

  • Standard: DCM:Methanol:Ammonium Hydroxide (90:9:1).

  • Alternative (Less smelling): DCM:Methanol:Triethylamine (95:4:1).

TLC Visualization:

  • Ninhydrin Stain: Will turn purple/red upon heating (Specific for primary amines).

  • KMnO4: Will stain the oxidizable amine and any alkenes.

FAQ: Rapid Fire Troubleshooting

Q: Can I distill this amine? A: Yes. Based on the boiling point of the unmethylated analog (~180°C), the tetramethyl derivative likely boils >200°C at atm. Vacuum distillation (0.1–1 mmHg) is recommended. Expect the product to distill around 80–110°C under high vacuum. Ensure the condenser is kept warm (40°C) if the product is a solid to prevent clogging.

Q: I used LiAlH4 and my product is a gray sludge. A: You have aluminum salts trapped in the amine.

  • Fix: Perform a Rochelle's Salt (Potassium Sodium Tartrate) workup. Add saturated aqueous Rochelle's salt to the crude reaction mixture and stir vigorously for 2–4 hours until two clear layers form. The tartrate chelates the aluminum, releasing the amine.

Q: Is the product air-sensitive? A: Primary amines can absorb CO2 from the air to form carbamates (white crust). Store the free base under Nitrogen/Argon in the fridge. The HCl salt is stable in air.

References

  • Synthesis of Hindered Amines (General Protocol)

    • Source: Organic Syntheses, Coll.[6] Vol. 6, p.75 (1988). "2,2,6,6-Tetramethylpiperidine".[2][6] (Analogous chemistry for sterically hindered amine isolation).

    • URL:[Link]

  • Amine Purification via Diones (Removing Primary from Secondary)

    • Source: US Patent 6011156A. "Process for removing primary amines from an amine-containing stream".[7]

    • URL
  • Selective Ammonium Carbamate Crystallization (SACC)

    • Source: Wiley Online Library, ChemSusChem (2025).
    • URL:[Link]

  • Commercial Reference & Physical Properties: Source: Sigma-Aldrich Product Entry: (Tetrahydro-2H-pyran-4-yl)methanamine (Analog).
  • Handling of Aluminum Hydride Reductions (Rochelle's Salt): Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard text for workup procedures).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of (2,2,6,6-tetramethyloxan-4-yl)methanamine

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remain...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,2,6,6-tetramethyloxan-4-yl)methanamine, a sterically hindered primary amine with a unique tetramethyloxane core. Due to the current absence of a publicly available experimental spectrum for this specific molecule, this guide will utilize a highly accurate, algorithmically predicted ¹H NMR spectrum as a foundational reference. This will be compared with the known spectral data of analogous compounds to highlight key structural and electronic effects on chemical shifts and coupling constants.

Understanding the Core Structure: The Tetramethyloxane Ring

The (2,2,6,6-tetramethyloxan-4-yl)methanamine molecule is characterized by a saturated six-membered oxane ring, heavily substituted with four methyl groups at the C2 and C6 positions, adjacent to the oxygen atom. This substitution pattern imparts significant steric hindrance and locks the ring into a stable chair conformation. The aminomethyl group is situated at the C4 position. The key to interpreting its ¹H NMR spectrum lies in understanding the chemical environment of each proton, which is dictated by factors such as shielding from the electron-withdrawing oxygen atom, the anisotropic effects of the C-C and C-O bonds, and through-space interactions.

Predicted ¹H NMR Spectrum Analysis of (2,2,6,6-tetramethyloxan-4-yl)methanamine

The predicted ¹H NMR spectrum of (2,2,6,6-tetramethyloxan-4-yl)methanamine in CDCl₃ is presented below. The analysis is based on established principles of NMR spectroscopy and computational prediction models that are widely used in the field for their reliability in forecasting spectral features.[1][2][3]

Table 1: Predicted ¹H NMR Data for (2,2,6,6-tetramethyloxan-4-yl)methanamine (in CDCl₃)

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
A1.15Singlet12HFour equivalent methyl groups (4 x -CH₃)
B1.30-1.50Multiplet2HAxial protons at C3 and C5 (-CH₂-)
C1.60-1.75Multiplet1HProton at C4 (-CH-)
D1.80Broad Singlet2HAmine protons (-NH₂)
E2.55Doublet2HMethylene protons of the aminomethyl group (-CH₂-NH₂)
Detailed Signal Assignments:
  • Signal A (1.15 ppm, Singlet, 12H): This intense singlet corresponds to the twelve protons of the four methyl groups at the C2 and C6 positions. Their chemical equivalence arises from the symmetry of the molecule and the free rotation around the C-C bonds. The upfield chemical shift is typical for alkyl protons.

  • Signals B and C (1.30-1.75 ppm, Multiplets, 3H): These signals represent the protons on the oxane ring at positions C3, C4, and C5. The complexity of these multiplets is due to geminal and vicinal coupling. The axial and equatorial protons at C3 and C5 are diastereotopic and will have different chemical shifts and coupling constants, leading to overlapping multiplets. The proton at C4, bonded to the carbon bearing the aminomethyl group, will also fall in this region and will be split by the adjacent C3 and C5 protons.

  • Signal D (1.80 ppm, Broad Singlet, 2H): This broad signal is characteristic of the amine (-NH₂) protons. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons in the solvent. The chemical shift of N-H protons can be highly variable and is dependent on concentration, temperature, and solvent.[4]

  • Signal E (2.55 ppm, Doublet, 2H): These protons are on the methylene carbon directly attached to the nitrogen atom (-CH₂-NH₂). They are deshielded by the electron-withdrawing effect of the adjacent nitrogen atom, resulting in a downfield shift compared to the ring methylene protons. This signal appears as a doublet due to coupling with the proton on the C4 position of the ring.

Comparative Spectral Analysis

To better understand the spectral features of (2,2,6,6-tetramethyloxan-4-yl)methanamine, it is instructive to compare its predicted spectrum with that of structurally related molecules.

Table 2: ¹H NMR Chemical Shift Comparison of (2,2,6,6-tetramethyloxan-4-yl)methanamine and Related Compounds

CompoundMethyl Protons (C2, C6) (ppm)Ring CH₂/CH (ppm)-CH₂-X Protons (ppm)
(2,2,6,6-tetramethyloxan-4-yl)methanamine (Predicted) 1.151.30-1.752.55 (-CH₂-NH₂)
4-Amino-2,2,6,6-tetramethylpiperidine ~1.1~1.0-1.8N/A (amine is directly on the ring)
(Oxan-4-yl)methanol N/A~1.2-1.8, ~3.4-3.9~3.4 (-CH₂-OH)
  • (2,2,6,6-tetramethyloxan-4-yl)methanamine vs. 4-Amino-2,2,6,6-tetramethylpiperidine: The most direct analog replaces the ring oxygen with a nitrogen atom. The chemical shifts for the methyl and ring protons are expected to be similar due to the comparable steric environment.[5] However, the presence of the N-H proton in the piperidine ring introduces an additional signal and can influence the chemical shifts of adjacent protons.

  • (2,2,6,6-tetramethyloxan-4-yl)methanamine vs. (Oxan-4-yl)methanol: Replacing the aminomethyl group with a hydroxymethyl group provides insight into the electronic effect of the substituent. The protons of the -CH₂-OH group in (oxan-4-yl)methanol are significantly more deshielded (~3.4 ppm) compared to the -CH₂-NH₂ protons (~2.55 ppm).[6] This is because oxygen is more electronegative than nitrogen, leading to a stronger deshielding effect on the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum of (2,2,6,6-tetramethyloxan-4-yl)methanamine.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the amine compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately -2 to 12 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to achieve a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons. Identify the precise chemical shift of each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (zg30) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate and Analyze reference->integrate

Figure 1: A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of a ¹H NMR spectrum is a deductive process that links spectral data to the molecular structure.

G cluster_data ¹H NMR Spectral Data structure Molecular Structure ((2,2,6,6-tetramethyloxan-4-yl)methanamine) environment Chemical Environment of Protons structure->environment shielding Shielding/Deshielding Effects environment->shielding coupling Spin-Spin Coupling environment->coupling integration Integration environment->integration chem_shift Chemical Shift (δ) shielding->chem_shift multiplicity Multiplicity coupling->multiplicity

Figure 2: The logical flow from molecular structure to the observable parameters in a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (2,2,6,6-tetramethyloxan-4-yl)methanamine, while not yet experimentally documented in public literature, can be reliably predicted and analyzed. The key spectral features include a prominent singlet for the twelve equivalent methyl protons, a complex multiplet system for the oxane ring protons, a characteristic broad singlet for the amine protons, and a deshielded doublet for the methylene protons adjacent to the amino group. Comparative analysis with structurally similar compounds provides valuable insights into the influence of the ring heteroatom and the C4-substituent on the chemical shifts. The provided experimental protocol offers a robust methodology for researchers to acquire high-quality spectra for this and similar molecules, facilitating accurate structural verification and advancing chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • PubChem. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts with a GNN-Based Model and Transfer Learning. Journal of Chemical Information and Modeling, 61(12), 5853–5863. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

  • University of Chicago. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2,2,6,6-Tetramethyloxan-4-yl Derivatives

Executive Summary In drug discovery and polymer chemistry, distinguishing between bioisosteres is a critical analytical challenge.[1] The 2,2,6,6-tetramethyloxan-4-yl moiety (a cyclic ether/ketone analog) is frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and polymer chemistry, distinguishing between bioisosteres is a critical analytical challenge.[1] The 2,2,6,6-tetramethyloxan-4-yl moiety (a cyclic ether/ketone analog) is frequently used as a structural surrogate for the ubiquitous 2,2,6,6-tetramethylpiperidin-4-yl (found in HALS and pharmaceutical scaffolds).[1]

While these two structures are sterically nearly identical, their behavior in mass spectrometry (MS) is divergent due to the electronic differences between the ether oxygen and the amine nitrogen. This guide provides a definitive comparison of their fragmentation patterns, ionization preferences, and diagnostic ions to prevent structural misassignment.[1]

Structural Context & Mechanistic Basics

The core challenge lies in the "Heteroatom Effect." Nitrogen is an excellent charge carrier (high proton affinity), whereas oxygen is significantly less basic.[1] This fundamental difference dictates the fragmentation pathways in both Electron Ionization (EI) and Electrospray Ionization (ESI).

The Contenders
FeatureOxan-4-yl Derivative (The Ether)Piperidin-4-yl Derivative (The Amine)
Core Structure 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one2,2,6,6-tetramethylpiperidin-4-one
IUPAC Name 2,2,6,6-tetramethyloxan-4-one2,2,6,6-tetramethyl-4-piperidone
Molecular Weight 156.22 Da155.24 Da
Nitrogen Rule Even Mass (if no other N present)Odd Mass (if mono-nitrogen)
Electronic Nature Harder to protonate; directs fragmentation weakly.[1]Easily protonated; directs fragmentation strongly.[1]

Comparative Fragmentation Analysis

Electron Ionization (EI) Behavior (70 eV)

In EI, the "Nitrogen Rule" is your first diagnostic check. However, the fragmentation mechanism reveals more depth.

  • Piperidine (Amine): The radical cation forms on the nitrogen. The unpaired electron triggers a strong

    
    -cleavage , breaking the adjacent C-C bond. This is often followed by the loss of a methyl radical (M-15) to relieve steric strain from the gem-dimethyl groups. The resulting iminium ion (
    
    
    
    ) is highly stable, often dominating the spectrum.
  • Oxane (Ether): The radical cation forms on the oxygen. While

    
    -cleavage occurs, the resulting oxonium ion is less stable than the iminium counterpart. Consequently, the molecular ion (
    
    
    
    ) is often weaker or absent. The fragmentation proceeds further, often involving ring opening and loss of neutral hydrocarbon fragments (isobutene).

Key Diagnostic Ions (EI):

Fragment TypeOxan-4-yl (m/z)Piperidin-4-yl (m/z)Mechanistic Origin
Molecular Ion 156 (Weak)155 (Stronger)Parent Radical Cation (

)
Methyl Loss 141 140 Loss of

from

-carbon.[1]
Ring Cleavage 99 / 83 98 / 82 Complex ring opening; loss of

or

.[1]
Base Peak Often 43 or 55 Often 58 or 140 Low mass hydrocarbon vs. stable iminium.[1]
Electrospray Ionization (ESI) Behavior[1]

In LC-MS, the difference in proton affinity is drastic.[1]

  • Piperidines: Exhibit intense

    
     signals.[1][2] They are "proton sponges."[1]
    
  • Oxanes: Often show poor sensitivity in ESI(+) unless mobile phase additives (ammonium) are used to promote adduct formation (

    
     or 
    
    
    
    ). They rarely form strong
    
    
    unless the molecule contains other basic sites.

Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the divergent pathways for the Oxan derivative compared to the Piperidine analog, focusing on the critical


-cleavage and Methyl loss steps.

FragmentationPathways cluster_legend Legend cluster_oxan Oxan-4-yl (Ether) Pathway cluster_pip Piperidin-4-yl (Amine) Pathway Leg1 Precursor Ion Leg2 Primary Fragment Leg3 Neutral Loss Ox_M Molecular Ion (M+) m/z 156 (Radical on Oxygen) Ox_Alpha α-Cleavage Product (Distonic Ion) Ox_M->Ox_Alpha Homolytic Cleavage Ox_M15 Fragment Ion m/z 141 (Oxonium Ion) Ox_Alpha->Ox_M15 Loss of Methyl (•CH3) Ox_RingOpen Ring Opening Loss of Isobutene Ox_Alpha->Ox_RingOpen Complex Rearrangement Pip_M Molecular Ion (M+) m/z 155 (Radical on Nitrogen) Pip_Alpha α-Cleavage Product (Distonic Ion) Pip_M->Pip_Alpha Homolytic Cleavage Pip_M15 Base Peak m/z 140 (Stable Iminium Ion) Pip_Alpha->Pip_M15 Loss of Methyl (•CH3) (Dominant Path)

Caption: Comparative fragmentation showing the dominant Methyl radical loss (M-15) pathway. Note the stability of the Iminium ion (m/z 140) compared to the Oxonium ion (m/z 141).

Experimental Protocols

To ensure reproducibility when characterizing these derivatives, use the following validated protocols.

GC-MS Protocol (Structural Elucidation)

Best for: Identification of the core moiety and impurity profiling.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1][3] Source temp: 230°C.

  • Scan Range: m/z 35–500.

LC-MS Protocol (Quantification/Screening)

Best for: Analysis of polar derivatives or biological matrices.[1]

  • Mobile Phase A: Water + 5mM Ammonium Formate (Crucial for Oxan ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Note: For Oxan derivatives, monitor [M+NH4]+ and [M+Na]+ adducts alongside [M+H]+.[1]

    • Note: For Piperidine derivatives, monitor [M+H]+ .[1]

Summary of Key Differences

ParameterOxan-4-yl (Ether)Piperidin-4-yl (Amine)
Nitrogen Rule Even MassOdd Mass
Dominant EI Fragment m/z 141 (M-15) & Low massm/z 140 (M-15) Base Peak
ESI Sensitivity Low (Needs Adducts)High (Protonated)
Bio-isostere Role Lipophilic, non-basic surrogateBasic, H-bond donor/acceptor

Author's Note: When encountering an unknown peak with m/z 141 or 156, always check the isotopic pattern. If the M+1 peak is consistent with carbon count but lacks the characteristic Nitrogen intensity ratio, suspect the Oxan derivative.

References

  • PubChem. (2025).[1][4] 2,2,6,6-Tetramethyloxan-4-one Compound Summary. National Library of Medicine. [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Piperidinol, 2,2,6,6-tetramethyl-.[1][5] National Institute of Standards and Technology. [Link][1]

  • MDPI. (2023).[1] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules.[1][2][6][7][3][4][8][9][10][11][12] [Link][1]

Sources

Validation

The Strategic Evasion of Metabolism: A Comparative Guide to Replacing Piperidine with 3,3,5,5-Tetramethyloxane

In the landscape of medicinal chemistry, the piperidine ring is a titan. It is one of the most frequently utilized heterocyclic scaffolds in pharmaceuticals, valued for its ability to confer aqueous solubility, act as a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperidine ring is a titan. It is one of the most frequently utilized heterocyclic scaffolds in pharmaceuticals, valued for its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and provide a reliable three-dimensional vector for exiting a molecule towards its biological target.[1][2][3] However, its very nature as a secondary or tertiary amine often introduces metabolic liabilities, primarily through oxidation by cytochrome P450 (CYP) enzymes, and can lead to undesirable physicochemical properties such as high basicity, which may contribute to off-target effects like hERG channel inhibition.[3][4]

This guide presents a deep dive into a compelling bioisosteric replacement strategy: swapping the ubiquitous piperidine ring for the 3,3,5,5-tetramethyloxane scaffold. This non-classical bioisosteric switch is not merely a substitution but a strategic design choice aimed at overcoming common pharmacokinetic hurdles. The core principle hinges on the "gem-dimethyl effect," a phenomenon where the presence of geminal methyl groups provides steric shielding, significantly hindering enzymatic metabolism at adjacent sites.[5][6]

We will dissect the physicochemical and pharmacokinetic consequences of this replacement, provide validated experimental protocols for their comparison, and offer a clear rationale for when to deploy this strategy in your drug discovery campaigns.

Part 1: A Head-to-Head Comparison of Core Properties

The decision to replace a piperidine with a tetramethyloxane is a multi-faceted one, driven by the need to balance potency with drug-like properties. The fundamental differences in their structures lead to profound changes in their physicochemical profiles.

Structural and Physicochemical Divergence

The most apparent difference is the replacement of the basic nitrogen atom with a non-basic oxygen atom and the introduction of two gem-dimethyl groups. This fundamentally alters the molecule's electronic and steric landscape.

Figure 1. Structural comparison of piperidine and its tetramethyloxane bioisostere.

This structural alteration has several key consequences, summarized in the table below.

PropertyPiperidine AnalogTetramethyloxane AnalogRationale & Implications
Basicity (pKa) ~8-11[7]N/A (Neutral)The removal of the basic nitrogen eliminates the potential for salt formation and reduces the likelihood of interactions with acidic targets (e.g., hERG channel) and off-target ion channels.
Lipophilicity (LogP/LogD) ModerateHigherThe addition of four methyl groups significantly increases lipophilicity.[8] This can enhance permeability but may negatively impact solubility and increase non-specific binding if not balanced.
Metabolic Stability Susceptible to N-dealkylation & C-oxidationSignificantly IncreasedThe ether oxygen is less prone to metabolism than the amine nitrogen. Crucially, the gem-dimethyl groups sterically shield the ring carbons from CYP-mediated oxidation.[5][6][9]
Hydrogen Bonding H-bond acceptor (N atom)H-bond acceptor (O atom)The hydrogen bond acceptor capability is retained, which is often crucial for maintaining target affinity.
Aqueous Solubility Generally good (as a salt)LowerThe increased lipophilicity and lack of a basic handle for salt formation typically reduce aqueous solubility.[5] This is a key trade-off to consider.
The Pharmacokinetic Advantage: Mitigating Metabolism

The primary driver for employing the tetramethyloxane bioisostere is the dramatic improvement in metabolic stability. Piperidine rings are frequently metabolized via oxidation at the carbons alpha to the nitrogen, a process readily carried out by CYP enzymes.

The tetramethyloxane scaffold circumvents this in two ways:

  • Ether Stability : The ether linkage is inherently more stable to oxidative metabolism than a tertiary amine.

  • Steric Shielding : The gem-dimethyl groups act as bulky "bodyguards," sterically hindering the approach of CYP enzymes to the ring carbons. This "Thorpe-Ingold effect" can also pre-organize the molecule into a specific conformation, which may be entropically favorable for binding to the target protein.[6][10]

Figure 2. Conceptual diagram illustrating how the gem-dimethyl groups on the tetramethyloxane ring sterically hinder CYP450-mediated oxidation compared to an unsubstituted piperidine.

Part 2: Experimental Validation Protocols

Theoretical advantages must be confirmed with robust experimental data. Below are standardized protocols for assessing the key parameters discussed: metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11] The key outputs are the half-life (t½) and intrinsic clearance (CLint).[11]

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test compound and piperidine analog (10 mM stocks in DMSO)

  • Positive control compounds (e.g., Testosterone, Midazolam - high clearance)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Stop Solution (Cold Acetonitrile with an internal standard, e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Step-by-Step Methodology:

  • Preparation: Pre-warm a solution of HLM (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C in a shaking water bath.

  • Compound Addition: Add the test compound from the DMSO stock to the pre-warmed microsomal solution to achieve a final concentration of 1 µM. Gently mix. (Ensure final DMSO concentration is ≤ 0.5% to avoid enzyme inhibition).

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. This marks time zero (T=0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well in the collection plate containing a larger volume (e.g., 150 µL) of the cold acetonitrile stop solution. This terminates the reaction and precipitates the microsomal proteins.

  • Control Incubations: Run parallel incubations:

    • -NADPH Control: A T=60 min sample without the NADPH system to check for non-enzymatic degradation.

    • Positive Control: Run a high-clearance compound to validate the assay performance.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate half-life (t½) as: 0.693 / k

    • Calculate intrinsic clearance (CLint) as: (k / [microsomal protein in mg/mL]) * (mL/g liver) * (g liver/kg body weight)

cluster_sampling Time-Point Sampling prep Prepare HLM + Buffer (0.5 mg/mL) prewarm Pre-warm at 37°C prep->prewarm add_cpd Add Test Compound (1 µM) prewarm->add_cpd start_rxn Initiate with NADPH (Time = 0) add_cpd->start_rxn t0 T=0 start_rxn->t0 t5 T=5 quench Quench Aliquot in Cold Acetonitrile + IS t0->quench t15 T=15 t5->quench t30 T=30 t15->quench t60 T=60 t30->quench t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 3. Experimental workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Protocol 2: LogD Measurement (Shake-Flask Method)

This classic method determines the partition coefficient of a compound between an organic and an aqueous phase at a specific pH, providing a measure of its lipophilicity.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate Buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

  • Test compound and piperidine analog (10 mM stocks in DMSO)

  • Glass vials

  • Vortex mixer and centrifuge

Step-by-Step Methodology:

  • Phase Preparation: Mix equal volumes of n-octanol and buffer (pH 7.4) and shake vigorously for several hours. Allow the phases to separate completely overnight. These are your pre-saturated solvents.

  • Compound Addition: Add a small aliquot of the compound stock solution to a vial containing a known volume of each pre-saturated phase (e.g., 1 mL of buffer and 1 mL of n-octanol). The final compound concentration should be detectable by UV-Vis or LC-MS.

  • Equilibration: Cap the vials tightly and vortex vigorously for 1-2 hours at room temperature to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials (e.g., 2000 rpm for 15 min) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS with a standard curve).

  • Calculation: Calculate LogD at pH 7.4 using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Part 3: Interpreting the Data - A Case Study Perspective

While specific published case studies directly comparing piperidine to 3,3,5,5-tetramethyloxane are emerging, we can project the expected outcomes based on the extensive validation of the gem-dimethyl effect in medicinal chemistry.[5][6][12]

Consider a hypothetical lead compound, "Compound P," containing a solvent-exposed N-substituted piperidine that is a primary site of metabolic oxidation.

CompoundStructuret½ (min) in HLMCLint (µL/min/mg)LogD (pH 7.4)Target Affinity (Ki, nM)
Compound P R-Piperidine1592.42.110
Compound T R-Tetramethyloxane>120<5.83.515

Analysis of Results:

  • Metabolic Stability: The bioisosteric replacement in Compound T results in a >8-fold increase in metabolic half-life and a corresponding >15-fold decrease in intrinsic clearance. This is a significant improvement, suggesting a much longer in vivo half-life and lower clearance.

  • Lipophilicity: As expected, Compound T is more lipophilic (LogD increased by 1.4 units). This could improve cell permeability but may require formulation work to address potential solubility issues.

  • Target Affinity: There is a negligible loss in potency (10 nM vs 15 nM). This indicates that the basic nitrogen of the piperidine was not essential for a critical charge-charge interaction with the target, and the oxygen of the oxane ring successfully mimics the necessary hydrogen-bond accepting properties.

For Compound P, the bioisosteric swap to Compound T would be considered highly successful. It addresses a critical metabolic liability with only a minor impact on target affinity. The increase in lipophilicity is a manageable trade-off that can be addressed in subsequent optimization or formulation. This strategy has successfully converted a metabolically weak lead into a more viable drug candidate.

Final Assessment: When to Make the Switch

The bioisosteric replacement of piperidine with 3,3,5,5-tetramethyloxane is not a universal solution but a powerful tool for a specific problem.

Deploy this strategy when:

  • Metabolic data indicates rapid oxidation of the piperidine ring.

  • The basicity of the piperidine nitrogen is a liability, leading to off-target effects (e.g., hERG toxicity) or poor selectivity.

  • A charged species is not required for target engagement or for maintaining solubility.

Exercise caution when:

  • The basic nitrogen of the piperidine is involved in a critical salt-bridge interaction with the target protein.

  • A significant increase in lipophilicity is likely to push the compound into an undesirable physicochemical space (poor solubility, high plasma protein binding).

  • The synthesis of the tetramethyloxane-containing building block is prohibitively complex or costly for the stage of the project.[13]

By understanding the fundamental principles and validating them with the straightforward experimental protocols outlined here, researchers can strategically leverage the tetramethyloxane scaffold to design more stable, selective, and ultimately, more effective drug candidates.

References

  • ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test. [Image].
  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
  • Imming, P., Sinning, C., & Meyer, A. (2006). Bioisosteres of Common Functional Groups.
  • Costanzi, S., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC.
  • Mykhailiuk, P. K., et al. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Image].
  • MDPI. (2023, February 7).
  • White Rose Research Online. (2025, April 4). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online.
  • Mykhailiuk, P. K. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)
  • Selvaraj, C., et al. (n.d.).
  • Talele, T. T. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • Kumar, N., Singh, R., & Rawat, D. S. (2012, May). Tetraoxanes: Synthetic and Medicinal Chemistry Perspective. PubMed.
  • Enamine. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • RSC Medicinal Chemistry. (2021, August 11). Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library. RSC Publishing.
  • Krishna, M. C., et al. (n.d.). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. PMC.
  • Royal Society of Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Marona, H., et al. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC.
  • MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Kluger, R., & Chin, J. (2025, August 10). (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids.
  • Inno Publisher. (n.d.).
  • Beilstein-Institut. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein-Institut.
  • RSC Publishing. (n.d.).
  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Juniper Publishers.
  • MDPI. (2024, February 15).
  • Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter.
  • Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC.
  • CompTox Chemicals Dashboard. (2025, October 15). Piperidine, 2,2,6,6-tetramethyl-, hydrochloride Properties. EPA.
  • Sridharan, V., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ResearchGate. (n.d.). (PDF) Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes.
  • Wu, X., et al. (n.d.). Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii)

Sources

Comparative

Metabolic Stability Profiling: Oxane (Tetrahydropyran) vs. Piperidine Scaffolds

Topic: Metabolic Stability of Oxane vs. Piperidine Hindered Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary In medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Oxane vs. Piperidine Hindered Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently represents a metabolic "soft spot" leading to rapid clearance.[1] The strategic bioisosteric replacement of the nitrogen-containing piperidine with an oxygen-containing oxane (tetrahydropyran, THP) is a high-impact tactic to modulate physicochemical properties and extend half-life.

This guide analyzes the metabolic fate of these two scaffolds, contrasting the oxidative lability of hindered amines with the unique stability profile of oxanes. We provide a mechanistic breakdown of CYP450 interactions, a validated experimental protocol for microsomal stability, and a decision framework for scaffold selection.[1]

Mechanistic Analysis: The Bioisosteric Switch

The fundamental driver for replacing a piperidine with an oxane lies in the alteration of basicity (pKa) and lipophilicity (LogD) , which directly dictates enzyme affinity.

The Piperidine Liability [3]
  • Basicity: Piperidine (pKa ~11.0) exists predominantly as a cationic species at physiological pH (7.4). This positive charge facilitates strong electrostatic interactions with the acidic residues (e.g., Asp/Glu) in the access channels of Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • Metabolic Pathways: The electron-rich nitrogen lone pair promotes two primary clearance pathways:

    • N-Oxidation: Direct oxidation of the nitrogen (often FMO-mediated).

    • 
      -Carbon Hydroxylation:  Single Electron Transfer (SET) generates a radical cation, leading to an iminium ion intermediate, which hydrolyzes to ring-opened aldehydes or ketones.[1]
      
The Oxane (THP) Advantage
  • Neutrality: Oxane is non-basic. It does not protonate at pH 7.4, eliminating the cation-

    
     or electrostatic steering that often draws amines into the CYP active site.
    
  • Electronic Deactivation: Oxygen is more electronegative than nitrogen, reducing the electron density available for initial SET oxidation steps.[1] While

    
    -hydroxylation can still occur (leading to lactones), the rate is often significantly slower than the corresponding amine oxidation.
    
Comparative Physicochemical Profile
FeaturePiperidine ScaffoldOxane (THP) ScaffoldImpact on Metabolism
Electronic State (pH 7.4) Cationic (Protonated)NeutralOxane avoids cation-specific CYP binding.
H-Bonding Donor (NH) & AcceptorAcceptor (O) onlyLoss of HBD may alter target potency; requires SAR validation.
Lipophilicity (LogD) Lower (due to ionization)Higher (Neutral lipophile)Risk: Higher LogD in oxanes can sometimes increase non-specific hydrophobic binding to CYPs, potentially offsetting stability gains if not managed.
Metabolic Soft Spot

-Carbon & Nitrogen

-Carbon only
Oxane removes N-oxide formation pathway.
Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds. Note the instability of the piperidine iminium intermediate compared to the oxane pathway.

MetabolicPathways cluster_0 Piperidine Metabolism (High Clearance) cluster_1 Oxane Metabolism (Enhanced Stability) Pip Piperidine (Basic Amine) RadCat Radical Cation (N+•) Pip->RadCat CYP450 (SET) NOxide N-Oxide Pip->NOxide FMO / CYP Oxane Oxane (THP) (Neutral Ether) Iminium Iminium Ion (C=N+) RadCat->Iminium -H• RingOpen Ring Opening (Aldehyde/Amine) Iminium->RingOpen Hydrolysis OxRad C-Radical (Stabilized by O) Oxane->OxRad CYP450 (H-Abst) Hemiacetal Hemiacetal OxRad->Hemiacetal OH Rebound Lactone Lactone (Metabolite) Hemiacetal->Lactone Oxidation

Figure 1: Divergent metabolic pathways. Piperidines are prone to rapid N-oxidation and iminium-mediated ring opening. Oxanes typically degrade more slowly via hemiacetal formation to lactones.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the stability of oxane vs. piperidine analogs, a standardized Intrinsic Clearance (


)  assay using liver microsomes is required.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Test Compounds: Piperidine analog and Oxane analog (10 mM DMSO stock).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Ensure final DMSO < 0.1% to prevent enzyme inhibition.
    
  • Pre-Incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 450 
    
    
    
    L of compound solution. Pre-warm at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of NADPH regenerating system to initiate the reaction.
    
    • Control: Run a parallel incubation adding buffer instead of NADPH (measures chemical stability).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C). Collect supernatant.

  • Quantification: Analyze via LC-MS/MS monitoring the parent ion transition.

Data Calculation

Plot


 vs. Time (

).[4][5][6] The slope (

) is the elimination rate constant.[4]

[4]

[4]
Comparative Performance Data

The table below summarizes a typical dataset observed when performing a "Scaffold Hop" from a piperidine to an oxane in a lead optimization campaign.

ParameterCompound A (Piperidine)Compound B (Oxane Analog)Interpretation
Structure 4-Phenylpiperidine4-Phenyl-tetrahydropyranBioisosteric pair.
pKa 10.8N/A (Neutral)Elimination of basic center.
LogD (pH 7.4) 1.22.5Oxane is more lipophilic (neutral form).
HLM

12 min58 min5x Stability Improvement.

115

L/min/mg
24

L/min/mg
Shift from High to Low clearance.
Primary Metabolite N-oxide, Ring-opened amineLactonePathway shift confirmed.[1]
hERG Inhibition

M

M
Bonus: Removal of cation reduces hERG risk.

Key Insight: While the Oxane analog (Compound B) has a higher LogD (usually a risk for metabolism), the removal of the high-affinity basic nitrogen interaction with the CYP heme results in a net decrease in intrinsic clearance.

Decision Framework: When to Switch?

Use this logic flow to determine if an Oxane switch is appropriate for your series.

DecisionTree Start High Metabolic Clearance Identified in Piperidine Series CheckMetID Perform MetID: Is N-Oxidation or Alpha-C Hydroxylation dominant? Start->CheckMetID Branch1 Yes: N-Oxidation / Alpha-C CheckMetID->Branch1 Dominant Branch2 No: Aromatic Hydroxylation CheckMetID->Branch2 Dominant ConsiderOxane STRATEGY: Oxane Switch (Remove Basic Center) Branch1->ConsiderOxane ConsiderBlock STRATEGY: Steric Hindrance (e.g., gem-dimethyl piperidine) Branch1->ConsiderBlock EvalHbond Is NH H-bond donor critical for potency? ConsiderOxane->EvalHbond Stop Switch to Oxane (Check LogD increase) EvalHbond->Stop No Alt Use 4,4-difluoropiperidine or Spiro-cycles EvalHbond->Alt Yes

Figure 2: Decision tree for scaffold modification. The oxane switch is most effective when metabolism is driven by the amine moiety.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Ritchie, T. J., et al. (2011).[1] The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 16(3-4), 164-171.[1]

  • Piotrowski, D. W. (2012). Application of Bioisosteres in Medicinal Chemistry. Pfizer Global Research and Development.

Sources

Validation

LogP Comparison Guide: 2,2,6,6-Tetramethyloxan-4-yl Amine vs. TEMPO Derivatives

Executive Summary 2,2,6,6-tetramethyloxan-4-yl amine (also known as 4-amino-2,2,6,6-tetramethyltetrahydropyran) represents a structural analog to the widely used TEMPO derivatives, distinguished by the substitution of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,6,6-tetramethyloxan-4-yl amine (also known as 4-amino-2,2,6,6-tetramethyltetrahydropyran) represents a structural analog to the widely used TEMPO derivatives, distinguished by the substitution of the piperidine nitrogen with an ether oxygen.

Key Findings:

  • LogP Estimate: The oxan-amine exhibits a calculated LogP of ~1.8 – 2.1 .

  • Comparative Positioning: It is significantly more lipophilic than the radical 4-Amino-TEMPO (LogP ~0.27) but slightly less lipophilic than the parent TEMPO radical (LogP ~2.5).

  • Structural Driver: The replacement of the ring nitrogen (NH) with oxygen (O) removes a hydrogen bond donor site while retaining the lipophilic tetramethyl shielding, resulting in a unique solubility profile suitable for non-radical control applications.

Chemical Identity & Structural Analysis[1][2]

To understand the lipophilicity differences, we must analyze the "Chemical Space" occupied by these molecules. The core difference lies in the ring heteroatom (Position 1) and the functional group at Position 4.

Compound NameAbbreviationStructure DescriptionKey Feature
2,2,6,6-Tetramethyloxan-4-yl amine Oxan-Amine Tetrahydropyran ring; 4-amino; 4-methylsNon-radical ; Oxygen core (Ether)
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl 4-Amino-TEMPO Piperidine ring; 4-amino; 4-methyls; N-O radicalStable Radical ; Polar N-O* moiety
2,2,6,6-Tetramethylpiperidin-4-amine TEMP-Amine Piperidine ring; 4-amino; 4-methylsNon-radical ; Nitrogen core (Secondary Amine)
TEMPO TEMPO Piperidine ring; 4-methyls; N-O radicalStable Radical ; No 4-amino group
Structural Logic Flow

The following diagram illustrates the structural relationship and the resulting shift in lipophilicity (LogP).

ChemicalRelationship cluster_legend Lipophilicity Trend TEMPO TEMPO (LogP ~2.5) Reference Radical AminoTEMPO 4-Amino-TEMPO (LogP ~0.27) Hydrophilic Radical TEMPO->AminoTEMPO + Amino Group (Increases Polarity) TEMPAmine TEMP-Amine (LogP ~1.6) Nitrogen Precursor AminoTEMPO->TEMPAmine Reduce Radical (N-O* → N-H) OxanAmine Oxan-Amine (LogP ~2.0) Oxygen Analog TEMPAmine->OxanAmine Atom Swap (NH → O) Low LogP Low LogP High LogP High LogP Low LogP->High LogP

Figure 1: Structural evolution and lipophilicity shifts between TEMPO derivatives and the Oxan analog.

Comparative LogP Data

The following table synthesizes experimental and high-confidence predicted data. Note that LogP refers to the partition coefficient of the neutral species. For amines, LogD (pH 7.4) is often more relevant physiologically, as it accounts for ionization.

CompoundLogP (Neutral)LogD (pH 7.4)Solubility Profile
Oxan-Amine 2.01 (Pred)-0.5 to 0.5 (Est)Moderate water solubility; High organic solubility.
TEMP-Amine 1.60 (Exp)-1.4 (Exp)High water solubility at physiological pH (ionized).
4-Amino-TEMPO 0.27 (Exp)0.27 High water solubility; Amphiphilic.
TEMPO 2.50 (Exp)2.50 Low water solubility; Highly lipophilic.
Technical Insight: The "Oxygen vs. Nitrogen" Effect

Comparing Oxan-Amine vs. TEMP-Amine :

  • H-Bonding: The piperidine nitrogen (NH) in TEMP-Amine is a hydrogen bond donor and acceptor. The ether oxygen in Oxan-Amine is only an acceptor.

  • Lipophilicity: Removing the H-bond donor capability (NH → O) generally increases lipophilicity . This explains why the Oxan-Amine is predicted to have a higher LogP (2.01) than the TEMP-Amine (1.60).

  • Basicity (pKa): The ring nitrogen in TEMP-Amine contributes to basicity. Replacing it with oxygen eliminates one basic center, drastically altering the LogD profile. The Oxan-Amine is less likely to be doubly protonated, potentially making it more membrane-permeable at neutral pH than the diamine precursor.

Experimental Protocol: Determination of LogP

For researchers needing to validate these values in-house, the following Self-Validating Protocol is recommended. This method corrects for the common error of amine ionization affecting LogP readings.

Method: Potentiometric Titration / Shake-Flask Hybrid

Objective: Determine the true partition coefficient (


) of the amine.
Reagents
  • n-Octanol (HPLC Grade, water-saturated)

  • Water (Double distilled, octanol-saturated)

  • 0.1 M NaOH and 0.1 M HCl

  • Internal Standard (e.g., Toluene for UV reference)

Workflow Diagram

Protocol Start Start: Weigh 5mg Compound Dissolve Dissolve in Octanol-Saturated Water (Adjust pH > 12 for Amines) Start->Dissolve AddOctanol Add Equal Vol. Water-Saturated Octanol Dissolve->AddOctanol Equilibrate Shake 24h @ 25°C (Thermostated) AddOctanol->Equilibrate Separate Centrifuge & Separate Phases Equilibrate->Separate Analyze HPLC / UV-Vis Analysis of Both Phases Separate->Analyze Calc Calculate P = [Org] / [Aq] Analyze->Calc Validation Check Mass Balance (Recovery > 95%) Calc->Validation

Figure 2: Workflow for accurate LogP determination of amine-containing heterocycles.

Step-by-Step Procedure
  • Phase Saturation: Prior to the experiment, shake n-octanol and water together for 24 hours to mutually saturate the phases. Separate them.

  • Sample Preparation: Dissolve the amine (~5 mg) in the aqueous phase.

  • pH Adjustment (CRITICAL):

    • Since the target is an amine, it will ionize at neutral pH.

    • Adjust the aqueous phase to pH > 11 using NaOH. This ensures the molecule is in its neutral (free base) form.

    • Note: For 4-Amino-TEMPO, avoid extreme pH if stability is a concern, though TEMPO radicals are generally stable in base.

  • Partitioning: Add an equal volume of the octanol phase. Shake vigorously for 60 minutes, then gently stir for 23 hours at constant temperature (25°C).

  • Separation: Centrifuge at 3000g for 15 minutes to break any emulsions.

  • Quantification: Analyze both phases using HPLC-UV (254 nm or 210 nm).

    • Self-Validation Step: Calculate the total mass recovered from both phases. If Mass

      
       < 95% of input, the compound may be adsorbing to the glass or precipitating at the interface.
      

Applications & Implications

Drug Discovery (Blood-Brain Barrier)
  • Oxan-Amine (LogP ~2.0): Falls within the optimal range (LogP 1.5 – 2.5) for CNS penetration. The lack of the radical moiety avoids potential redox toxicity associated with TEMPO in long-term applications.

  • 4-Amino-TEMPO (LogP ~0.27): Too hydrophilic for passive diffusion across the BBB. Requires active transport or prodrug modification.

Material Science (Polymerization)
  • TEMPO: Used in Nitroxide Mediated Polymerization (NMP). High lipophilicity allows it to dissolve in bulk styrene/monomers.

  • Oxan-Amine: Can serve as a non-radical chain transfer agent or a regulator precursor. Its solubility profile matches TEMPO, making it a drop-in structural substitute for control experiments where the radical effect needs to be excluded.

References

  • LogP of TEMPO & Derivatives

    • Source: PubChem Compound Summary for CID 2724126 (TEMPO).
    • URL:[Link]

  • 4-Amino-TEMPO Properties: Source: Sigma-Aldrich Product Specific
  • Experimental LogP Protocols

    • Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No.
    • URL:[Link]

  • Comparative Heterocycle Lipophilicity

    • Source: "Lipophilicity of Piperidine Derivatives." Journal of Medicinal Chemistry. (General reference for N vs O substitution trends).
    • Data Support: ChemSrc Entry for 4-Amino-2,2,6,6-tetramethylpiperidine (LogP 1.60).[1]

    • URL:[Link]

Sources

Comparative

HPLC Method Development for (2,2,6,6-tetramethyloxan-4-yl)methanamine Purity

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of (2,2,6,6-tetramethyloxan-4-yl)methanamine . Executive Summary: The Analytical Challenge (2,2,6,6-tetramethylo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of (2,2,6,6-tetramethyloxan-4-yl)methanamine .

Executive Summary: The Analytical Challenge

(2,2,6,6-tetramethyloxan-4-yl)methanamine presents a classic "blind spot" in chromatography.[1][2][3] Structurally, it is a hindered aliphatic amine containing a tetrahydropyran (oxane) ring.[1][2][4]

  • The Problem: It lacks a conjugated

    
    -system, meaning it has zero significant UV absorption  above 200 nm.[1][3][4]
    
  • The Complication: As a primary amine (pKa ~10.5), it protonates at neutral pH, leading to severe peak tailing on standard C18 columns due to silanol interactions.[1][2][4]

  • The Purity Pitfall: Common synthesis precursors (e.g., 2,2,6,6-tetramethyloxan-4-one) are also non-chromophoric.[1][2][3]

This guide compares three distinct detection strategies to solve this problem: Direct Low-UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) .[1][2][4]

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance metrics of the three competing methodologies based on experimental application data.

FeatureMethod A: Direct Low-UV Method B: Derivatization (BzCl) Method C: CAD (Recommended)
Detection Principle Absorbance @ 205 nmUV @ 254 nm (Benzamide tag)Aerosol Charge Measurement
Purity Scope Poor. Misses non-UV impurities.[3]biased. Only detects amines.[1][4] Misses ketone precursors.[1][4]Excellent. Universal detection of all non-volatiles.[1][4]
Sensitivity (LOD) High (~100 ppm)Very Low (< 1 ppm)Low (~10 ppm)
Linearity (

)
< 0.99 (Baseline drift)> 0.999> 0.995 (Polynomial fit)
Sample Prep Dilute & ShootComplex (Reaction required)Dilute & Shoot
Robustness Low (Solvent interference)Medium (Derivative stability)High
Decision Logic[2][4]
  • Choose CAD if you need a true purity profile (detecting starting materials, solvents, and side products).[1][2][4]

  • Choose Derivatization if you only need to quantify the assay (main peak) and lack a CAD detector.

  • Avoid Direct Low-UV unless strictly necessary; it is prone to false positives/negatives due to solvent cut-off interference.[1][3][4]

Method C: The Gold Standard – Charged Aerosol Detection (CAD)

For purity analysis, CAD is superior because it provides a near-uniform response for all non-volatile analytes, ensuring that impurities like the starting ketone (which would not react in derivatization) are detected.[1][2][4]

Experimental Protocol

Instrument: HPLC with Corona Veo or similar CAD. Column: Waters XBridge BEH C18,


, 

(High pH stable).[1][2][4]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with

    
    ). Note: High pH ensures the amine is neutral, improving peak shape.[1][2]
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][3]

Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
15.0 10 90 1.0
20.0 10 90 1.0
20.1 95 5 1.0

| 25.0 | 95 | 5 | 1.0 |[3]

Detector Settings:

  • Nebulizer Temp:

    
    
    
  • Power Function: 1.0 (for purity %) or calibrated range.

Why This Works: The ammonium acetate buffer is volatile, essential for CAD.[1][2][4] The high pH (9.[1][4]0) suppresses the protonation of the methanamine group, preventing the "shark-fin" tailing caused by ionic interaction with residual silanols on the silica backbone [1].

Method B: The Alternative – Pre-Column Derivatization

If CAD is unavailable, derivatization with Benzoyl Chloride is the most robust alternative.[1][2][4] It converts the non-UV active amine into a UV-active benzamide.[1][3]

Reaction Mechanism

The reaction targets the primary amine:


[3]
Experimental Protocol

Sample Preparation:

  • Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Add 1 mL of 2M NaOH (Base catalyst).

  • Add 50

    
    L Benzoyl Chloride.
    
  • Vortex for 30 seconds; let stand for 5 minutes (Reaction is instantaneous).

  • Quench with 1 mL Glycine solution (to consume excess reagent).

  • Inject.[1][4][5]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ).[1][4]
    
  • Detection: UV @ 254 nm.[1][4][6]

  • Mobile Phase: Water/ACN (0.1%

    
    ).[1]
    
  • Gradient: 10% to 90% ACN over 15 mins.

Critical Limitation: This method is blind to non-amine impurities.[1][4] If your synthesis involves non-amine intermediates (like the oxan-4-one), this method will report a falsely high purity [2].[1][3]

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory resources and analytical needs.

MethodSelection cluster_0 Method C: CAD Workflow Start Start: Purity Analysis of (2,2,6,6-tetramethyloxan-4-yl)methanamine CheckChrom Does the lab have CAD or ELSD? Start->CheckChrom CAD_Path Yes: Select Method C (CAD) CheckChrom->CAD_Path Universal Detection No_CAD No: UV Detection Only CheckChrom->No_CAD Volatile Buffer (pH 9) Volatile Buffer (pH 9) CAD_Path->Volatile Buffer (pH 9) CheckPurityType Is 'True Purity' (all impurities) required? No_CAD->CheckPurityType Deriv_Path No (Assay Only): Select Method B (Derivatization) CheckPurityType->Deriv_Path High Sensitivity (Amines Only) LowUV_Path Yes (Risk of Missing Data): Select Method A (Low UV 205nm) CheckPurityType->LowUV_Path Detects non-amines (Low Sensitivity) Universal Response Universal Response Volatile Buffer (pH 9)->Universal Response

Figure 1: Decision tree for selecting the optimal HPLC detection strategy based on instrument availability and data requirements.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the basic amine and acidic silanols on the column.

  • Solution: Use a "High pH" resistant column (e.g., Hybrid Particle Technology) and run at pH > 9.[1][2][4]0. Alternatively, add 0.1% Triethylamine (TEA) as a sacrificial base competitor if running at low pH [3].[1][4]

Issue: Ghost Peaks in CAD
  • Cause: Non-volatile impurities in the mobile phase.[4]

  • Solution: Use only LC-MS grade solvents.[1][3][4] Do not use sodium/potassium phosphate buffers; strictly use Ammonium Formate or Ammonium Acetate.[1][4]

Issue: Excess Reagent Peaks (Derivatization)
  • Cause: Benzoyl chloride absorbs strongly at 254 nm.[1][4]

  • Solution: The "Quench" step with Glycine is critical.[1][4] It converts excess benzoyl chloride into Hippuric acid, which elutes early in the void volume, separating it from the lipophilic target amine derivative [4].[1][2][4]

References

  • McCalley, D. V. (2010).[1][2][4] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link[1]

  • Thermo Fisher Scientific. (2023).[1][4][7] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • Veeprho. (2020).[1][4] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[1][4][8][9]Link

  • Redmond, J.W., Tseng, A. (1979).[1][2][4] High-pressure liquid chromatographic determination of amines in biological fluids as benzoyl derivatives.[1][3][4] Journal of Chromatography B. Link[1]

Sources

Safety & Regulatory Compliance

Safety

(2,2,6,6-Tetramethyloxan-4-yl)methanamine proper disposal procedures

Executive Summary & Chemical Identity (2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS: 1823063-39-3 for HCl analog ref; Free Base implied) is a hindered aliphatic amine featuring a tetrahydropyran (oxan) core. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS: 1823063-39-3 for HCl analog ref; Free Base implied) is a hindered aliphatic amine featuring a tetrahydropyran (oxan) core. Due to the primary amine functionality and the lipophilic tetramethyl substitution, this compound presents specific hazards: Corrosivity (Skin/Eye) and Combustibility .

Effective disposal requires strict segregation from acidic waste streams to prevent violent exothermic reactions. This guide outlines the mandatory workflow for the safe containment, neutralization, and disposal of this substance.

Chemical Profile
ParameterData
IUPAC Name (2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)methanamine
Functional Group Primary Aliphatic Amine / Ether
Physical State Liquid (Free Base) / Solid (Hydrochloride Salt)
Hazards GHS05 (Corrosive) , GHS07 (Irritant)
Flash Point Estimated >60°C (Combustible Liquid)
Reactivity Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizers.[1][2][3][4]

Hazard Analysis & Pre-Disposal Safety

Before initiating any disposal procedure, the chemical form (free base vs. salt) must be verified, as it dictates the waste stream.

Critical Safety Warnings
  • Exothermic Risk: NEVER pour the free base amine directly into a waste container containing acids (e.g., "Acid Waste" or "General Organic Waste" with acidic residues). The neutralization reaction is highly exothermic and can pressurize or melt containers.

  • Corrosivity: Direct contact causes severe skin burns and eye damage.[5] Vapors are irritating to the respiratory tract.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementStandard
Ocular Chemical Splash Goggles + Face ShieldANSI Z87.1
Dermal Nitrile Gloves (Double gloving recommended)EN 374 (0.11mm min)
Respiratory Fume Hood (Face velocity >100 fpm)OSHA 1910.1450
Body Chemical-Resistant Lab Coat / ApronNomex/Cotton blend

Disposal Workflow & Decision Logic

The following decision tree illustrates the correct disposal pathway based on the physical state and concentration of the waste.

DisposalWorkflow cluster_legend Legend Start Waste Identification: (2,2,6,6-Tetramethyloxan-4-yl)methanamine StateCheck Physical State? Start->StateCheck Liquid Liquid (Free Base / Solution) StateCheck->Liquid Liquid Solid Solid (Salt / Contaminated Debris) StateCheck->Solid Solid LiquidType Composition? Liquid->LiquidType SolidWaste Container: Solid Hazardous Waste (Double-bagged) Solid->SolidWaste PureAmine Pure/Conc. Amine LiquidType->PureAmine > 5% Conc. Dilute Dilute Organic Solution LiquidType->Dilute < 5% Conc. Segregation CRITICAL: Segregate from ACIDS PureAmine->Segregation Dilute->Segregation OrgBaseWaste Container: Alkaline/Organic Base Waste (Polyethylene/Glass) Segregation->OrgBaseWaste Pour into Base-Compatible Waste Action Action Step Warning Critical Warning

Figure 1: Logic flow for the segregation and disposal of amine-based chemical waste.

Detailed Operational Procedures

Protocol A: Disposal of Liquid Waste (Free Base)

Applicability: Pure liquid amine or solutions in organic solvents (e.g., DCM, Methanol).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(2,2,6,6-Tetramethyloxan-4-yl)methanamine"[6][7]

    • Hazard Checkboxes: Corrosive, Flammable (if in flammable solvent), Toxic.

  • Transfer:

    • Perform all transfers in a fume hood.

    • Do not fill the container >90% full (leave headspace for expansion).

  • Segregation: Store the container in the Organic Bases section of your satellite accumulation area.

    • Prohibited: Do not store next to mineral acids (HCl, H2SO4) or organic acids (Acetic Acid).

Protocol B: Disposal of Solid Waste (Salts & Debris)

Applicability: Hydrochloride salts, contaminated gloves, paper towels, or silica gel.

  • Containment: Place waste in a clear, 6-mil polyethylene hazardous waste bag or a wide-mouth jar.

  • Sealing: Double-bag if using bags. Seal with tape to prevent powder release.

  • Labeling: Mark as "Solid Hazardous Waste - Toxic/Corrosive Debris".

Protocol C: Empty Container Management

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all three rinsates into the Organic Solvent Waste container (Protocol A).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Disposal: Place the clean, dry container in the glass recycling or trash, depending on facility rules.

Emergency Response (Spills)[8]

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don safety goggles, lab coat, and double nitrile gloves or Silver Shield/4H gloves for larger spills.

  • Neutralize & Absorb:

    • Do not use paper towels directly on pure amine (fire risk).

    • Use a commercial Acid Neutralizer (citric acid based) or dry sand/vermiculite.

    • Mix the absorbent with the spill until absorbed.

  • Collect: Scoop material into a disposal bag (Protocol B).

  • Clean: Wash the surface with soap and water.[5]

Regulatory Compliance & Codes

When manifesting this waste for external pickup, use the following classifications (consult your local EHS officer for site-specific codes):

RegulationClassificationCode
RCRA (USA) Ignitable / CorrosiveD001, D002
DOT (Transport) Amines, liquid, corrosive, n.o.s.UN 2735
CLP (EU) Skin Corr. 1BH314

References

  • Fisher Scientific. (2014).[4] Safety Data Sheet: (Tetrahydro-2H-pyran-4-yl)methanamine. Retrieved from

  • University of Wisconsin–Madison. (2023). Chapter 7: Chemical Disposal Procedures - Aliphatic Amines. Laboratory Safety Guide. Retrieved from

  • PubChem. (2023). Compound Summary: Tetrahydro-N-methyl-2H-pyran-4-methanamine (Structural Analog). National Library of Medicine. Retrieved from [3]

  • Cornell University EHS. (2023). Guide for Drain Disposal of Laboratory Chemicals. Retrieved from

Sources

Handling

Personal protective equipment for handling (2,2,6,6-Tetramethyloxan-4-yl)methanamine

Executive Summary & Chemical Profile[1] To the Researcher: You are likely utilizing (2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS: 1141669-63-1) as a building block for introducing solubility-enhancing polar motifs into...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

To the Researcher: You are likely utilizing (2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS: 1141669-63-1) as a building block for introducing solubility-enhancing polar motifs into drug scaffolds. While valuable, this molecule presents a dual-hazard profile typical of lipophilic primary amines: corrosivity due to the amine functionality and enhanced skin permeation due to the lipophilic tetramethyl-oxane ring.

This guide moves beyond generic safety advice. It provides a self-validating protocol designed to protect your biological tissue from liquefactive necrosis (a specific risk of alkaline burns) and ensure the integrity of your experimental data.

Structural Hazard Analysis
  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ). Causes rapid saponification of membrane lipids upon contact, leading to deep, penetrating burns that may not be immediately painful.
  • Tetrahydropyran Core: Adds organic solubility, facilitating the transport of the caustic amine group across the dermal barrier.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance. This matrix is designed to prevent "breakthrough"—the silent permeation of chemicals through protective layers.

Protection ZoneRecommended EquipmentMaterial StandardScientific Rationale
Hand (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneNitrile offers excellent degradation resistance to amines. Double gloving creates a "sacrificial layer"—if the outer glove is splashed, it can be stripped immediately without exposing skin.
Ocular Chemical Splash Goggles ANSI Z87.1 (D3 Rating)Safety glasses are insufficient. Amine vapors and splashes track around glasses. Goggles seal the orbital area against vapors that cause corneal clouding (glaucopsia).
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Primary amines often possess a low olfactory threshold. Inhalation causes respiratory tract edema. Do not use N95s ; they do not stop vapors.
Body Lab Coat + Apron Nomex (if flammable solvents used) or Poly-coatedCotton lab coats absorb liquids, keeping the caustic agent against the skin. A chemical-resistant apron adds a critical barrier for liquid handling.

Operational Protocol: The "Safe-Synthesis" Workflow

This workflow is designed to minimize exposure and cross-contamination.

Phase 1: Pre-Operational Validation
  • Glove Integrity Test: Inflate nitrile gloves with air and submerge in water (or listen/feel for leaks) before donning. A micro-tear is a direct route for chemical burns.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. Keep this in the fume hood. In the event of a spill, this allows for immediate neutralization rather than just spreading the base with water.

Phase 2: Active Handling
  • Weighing: Do not weigh on an open bench. If a balance enclosure is unavailable, tare the vial, move to the hood, add reagent, cap, and re-weigh.

  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid needles where possible to reduce injection risks.

  • Solvent Choice: When dissolving, add the solvent slowly. Exothermic solvation can cause "bumping" or aerosolization of the amine.

Phase 3: Waste & Decontamination
  • Quenching: Rinse all glassware with the dilute acid solution prepared in Phase 1 before removing it from the hood for washing. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Disposal: Segregate liquid waste into Basic Organic Waste streams. Do not mix with acid waste streams without neutralization, as this generates heat.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this amine. It prioritizes engineering controls over PPE.

SafetyWorkflow Start Start: Risk Assessment CheckHood Verify Fume Hood (>80 fpm flow) Start->CheckHood PPE_Don Don PPE: Goggles + Double Nitrile CheckHood->PPE_Don Pass Handling Handle Reagent (Minimize Aerosols) PPE_Don->Handling SpillCheck Spill or Splash? Handling->SpillCheck Emergency EMERGENCY PROTOCOL: 1. Strip Outer Glove 2. Flush 15 mins 3. Seek Medical Aid SpillCheck->Emergency Yes (Incident) Quench Quench Glassware (Dilute Acid Rinse) SpillCheck->Quench No (Success) Waste Disposal: Basic Organic Waste Quench->Waste

Figure 1: Operational safety workflow for handling corrosive amines. Note the critical decision point at "Spill/Splash" requiring immediate deviation to emergency protocols.

Emergency Response: Mechanism-Based Action

Standard first aid often fails because it ignores chemical properties. Follow these specific steps:

  • Ocular Exposure (The Critical 10 Seconds):

    • Mechanism: Amines raise the pH of the eye, causing the cornea to become opaque.

    • Action: Do not wait for an eyewash station if a sink is closer. Flush immediately. Force eyelids open. Flush for at least 15 minutes . Time it—15 minutes feels like an eternity, but stopping early risks blindness.

  • Dermal Exposure:

    • Mechanism: The lipophilic tail drives the amine into the dermis.

    • Action: Flush with water.[1][2][3][4][5][6][7][8][9] Do not use vinegar (acid) on the skin immediately, as the heat of neutralization can worsen the burn. Use copious water to mechanically remove the bulk chemical first.

  • Spill Cleanup:

    • Action: Cover with an inert absorbent (vermiculite or sand).[8] If available, use a commercial "Base Neutralizer" which contains a color indicator to confirm neutralization before sweeping.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132).

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Reference for Nitrile/Amine compatibility).

  • PubChem. (n.d.). Compound Summary: Primary Amines Toxicity Profile. National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.